molecular formula C43H51N11O6 B12404707 LEB-03-144

LEB-03-144

Cat. No.: B12404707
M. Wt: 817.9 g/mol
InChI Key: RKQZLHHFLGRLEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LEB-03-144 is a useful research compound. Its molecular formula is C43H51N11O6 and its molecular weight is 817.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C43H51N11O6

Molecular Weight

817.9 g/mol

IUPAC Name

N-[3-[4-[4-[[1-[6-(2-hydroxypropan-2-yl)-2-pyridinyl]-3-oxo-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-6-yl]amino]phenyl]piperazin-1-yl]propyl]-3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanamide

InChI

InChI=1S/C43H51N11O6/c1-5-20-53-41(58)33-28-45-42(48-40(33)54(53)35-10-7-9-34(47-35)43(3,4)59)46-30-11-13-31(14-12-30)50-24-22-49(23-25-50)21-8-19-44-36(55)17-15-32-16-18-39(60-32)52-27-26-51(29-38(52)57)37(56)6-2/h5-7,9-14,16,18,28,59H,1-2,8,15,17,19-27,29H2,3-4H3,(H,44,55)(H,45,46,48)

InChI Key

RKQZLHHFLGRLEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC(=CC=C1)N2C3=NC(=NC=C3C(=O)N2CC=C)NC4=CC=C(C=C4)N5CCN(CC5)CCCNC(=O)CCC6=CC=C(O6)N7CCN(CC7=O)C(=O)C=C)O

Origin of Product

United States

Foundational & Exploratory

LEB-03-144: A Technical Overview of a WEE1-Targeting Deubiquitinase-Targeting Chimera (DUBTAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to LEB-03-144, a deubiquitinase-targeting chimera (DUBTAC) designed for the targeted stabilization of the WEE1 kinase, a critical tumor suppressor. This guide details its mechanism of action, quantitative performance, and the experimental protocols utilized in its characterization.

Introduction to DUBTAC Technology

Deubiquitinase-targeting chimeras (DUBTACs) are a novel class of heterobifunctional molecules engineered to prevent the degradation of specific proteins.[1][] They represent a therapeutic strategy of targeted protein stabilization (TPS), which is conceptually opposite to targeted protein degradation platforms like PROTACs (Proteolysis-Targeting Chimeras).[1][]

A DUBTAC molecule consists of three key components: a ligand that binds to a target protein, a recruiter moiety that engages a deubiquitinase (DUB) enzyme, and a linker that connects these two elements.[] By inducing proximity between the target protein and the DUB, the DUBTAC facilitates the removal of polyubiquitin (B1169507) chains from the protein.[][3] This deubiquitination prevents the protein from being recognized and degraded by the proteasome, thereby leading to its stabilization and increased intracellular levels.[][3] For a DUBTAC to be effective, the target protein must undergo ubiquitin-dependent degradation.

This compound: A WEE1-Stabilizing DUBTAC

This compound is a specific DUBTAC that targets the WEE1 kinase for stabilization.[4][5][6] WEE1 is a tumor suppressor that plays a crucial role in cell cycle regulation at the G2/M checkpoint.[6][7] In many cancers, WEE1 is actively degraded to promote cell proliferation.[][6]

The molecular structure of this compound comprises:

  • Targeting Ligand: AZD1775 (Adavosertib), a known inhibitor of WEE1 kinase.[4][5][6]

  • DUB Recruiter: EN523, a covalent ligand that targets a non-catalytic allosteric cysteine (C23) on the deubiquitinase OTUB1.[4][5][6] OTUB1 is a DUB specific for K48-linked ubiquitin chains, which are a primary signal for proteasomal degradation.[6]

  • Linker: A C3 alkyl chain connecting AZD1775 and EN523.[4][5][6]

By recruiting OTUB1 to WEE1, this compound is designed to reverse the ubiquitination of WEE1 and rescue it from proteasomal degradation, thus restoring its tumor-suppressive function.

Quantitative Data: WEE1 Stabilization

The efficacy of this compound in stabilizing WEE1 was evaluated in HEP3B hepatoma cancer cells, where WEE1 is known to be regulated by ubiquitin-mediated degradation.[6] The following table summarizes the quantitative results from western blot analysis after 24 hours of treatment with 1 µM of the indicated compounds.

Compound/TreatmentTarget(s)Cell LineConcentrationDurationResult (Relative WEE1 Levels)
DMSO (Vehicle)ControlHEP3B-24hBaseline
EN523OTUB1HEP3B1 µM24hNo significant change vs. DMSO
AZD1775WEE1HEP3B1 µM24hNo significant change vs. DMSO
BortezomibProteasomeHEP3B1 µM24hSignificant increase
This compound WEE1 & OTUB1 HEP3B 1 µM 24h Significant increase, comparable to Bortezomib
LEB-03-145 (C5 linker)WEE1 & OTUB1HEP3B1 µM24hModerate increase
LEB-03-146 (PEG linker)WEE1 & OTUB1HEP3B1 µM24hSignificant increase, comparable to Bortezomib
LEB-03-153 (no linker)WEE1 & OTUB1HEP3B1 µM24hNo significant change vs. DMSO

Data are derived from the primary literature and presented qualitatively. For precise quantification, refer to the source publication.[6][8]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the general experimental workflow for its evaluation.

DUBTAC_Mechanism cluster_0 Ubiquitin-Proteasome System (UPS) cluster_1 DUBTAC-Mediated Stabilization Ub Ubiquitin WEE1 WEE1 (Target Protein) Ub->WEE1 Ubiquitination Proteasome Proteasome WEE1->Proteasome Degradation LEB03144 This compound (DUBTAC) WEE1->LEB03144 binds OTUB1 OTUB1 (Deubiquitinase) LEB03144->OTUB1 recruits OTUB1->WEE1 Deubiquitination (removes Ub)

Caption: Mechanism of this compound DUBTAC action.

Experimental_Workflow cluster_setup Experiment Setup cluster_analysis Analysis culture Culture HEP3B Cells treat Treat cells with DUBTACs (e.g., this compound, 1µM, 24h) culture->treat lyse Lyse cells and collect protein treat->lyse sds SDS-PAGE lyse->sds transfer Western Blot Transfer sds->transfer probe Probe with anti-WEE1 and loading control antibodies transfer->probe image Image and Quantify Bands probe->image

Caption: General workflow for evaluating WEE1 stabilization.

Experimental Protocols

The following are detailed protocols based on the methodologies described in the primary literature for the characterization of this compound.[6]

Cell Culture and Treatment
  • Cell Line: HEP3B (human hepatoma) cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Seeding: Cells are seeded in appropriate culture plates (e.g., 6-well plates) to reach approximately 70-80% confluency at the time of treatment.

  • Treatment:

    • Prepare stock solutions of this compound, AZD1775, EN523, and Bortezomib in DMSO.

    • Dilute the compounds in fresh culture medium to the final concentration (e.g., 1 µM).

    • Aspirate the old medium from the cells and add the medium containing the treatment compounds.

    • A vehicle control (DMSO) is run in parallel.

    • Incubate the cells for the desired time period (e.g., 24 hours).

Western Blotting for WEE1 Levels
  • Cell Lysis:

    • After treatment, wash the cells once with cold phosphate-buffered saline (PBS).

    • Lyse the cells by adding radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations for all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).

    • Run the gel to separate proteins by size.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against WEE1 overnight at 4°C.

    • Incubate the membrane with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using a digital imaging system.

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the WEE1 band intensity to the corresponding loading control band intensity.

General Synthesis of WEE1 DUBTACs

The synthesis of WEE1 DUBTACs, including this compound, involves the chemical conjugation of the WEE1-targeting moiety (AZD1775 derivative) with the OTUB1 recruiter (EN523 derivative) via an appropriate linker.

  • Synthesis of Precursors: Synthesize or procure functionalized versions of AZD1775 and EN523 that are amenable to linker conjugation. This may involve introducing a reactive group such as a terminal alkyne, azide, carboxylic acid, or amine.

  • Linker Attachment: React one of the precursors with a bifunctional linker. For this compound, a C3 alkyl linker with appropriate reactive ends is used.

  • Conjugation: The linker-modified precursor is then reacted with the second precursor molecule to form the final DUBTAC. Common conjugation chemistries include amide bond formation or click chemistry.

  • Purification: The final compound is purified using techniques such as silica (B1680970) gel chromatography or high-performance liquid chromatography (HPLC) to ensure high purity.

  • Characterization: The structure and identity of the final DUBTAC are confirmed using analytical methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

For the detailed, step-by-step synthetic route and characterization data, please refer to the supplementary information of the primary publication.[6]

References

LEB-03-144: An Undisclosed Research Compound

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the chemical structure and properties of the compound designated LEB-03-144 have yielded no publicly available information. This identifier does not correspond to any known chemical entity in accessible scientific databases, patent literature, or published research.

Searches for "this compound" across a variety of scientific and technical search engines, including those for chemical structures, properties, and drug development pipelines, have failed to produce any relevant results. This suggests that this compound is likely an internal research code used by a private company or academic institution that has not yet disclosed the compound's details to the public.

Without any foundational information, it is not possible to provide a technical guide on its chemical structure, properties, mechanism of action, or associated experimental protocols. The creation of diagrams for signaling pathways or experimental workflows is also not feasible in the absence of any data.

It is common practice in the fields of drug discovery and materials science for novel compounds to be assigned internal identifiers during the research and development phase. Information regarding these compounds is often kept confidential until a patent is filed or the research is published in a peer-reviewed journal.

Therefore, for researchers, scientists, and drug development professionals seeking information on this compound, it will be necessary to await public disclosure from the originating entity. At present, no data is available to fulfill the request for an in-depth technical guide or whitepaper.

The Role of the OTUB1 Recruiter in LEB-03-144: A Technical Guide to a Novel Deubiquitinase-Targeting Chimera (DUBTAC) for WEE1 Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein stabilization has emerged as a compelling therapeutic strategy, offering a novel approach to modulating protein function by preventing degradation. This technical guide provides an in-depth analysis of LEB-03-144, a first-in-class Deubiquitinase-Targeting Chimera (DUBTAC) designed to stabilize the WEE1 kinase. This compound is a heterobifunctional molecule that links the WEE1 inhibitor AZD1775 to the covalent OTUB1 recruiter EN523 via a C3 alkyl linker. By recruiting the deubiquitinase OTUB1 to WEE1, this compound facilitates the removal of ubiquitin chains, thereby rescuing WEE1 from proteasomal degradation and increasing its cellular levels. This guide details the molecular components of this compound, the biological rationale for targeting OTUB1 and WEE1, comprehensive experimental protocols for its characterization, and available quantitative data. Furthermore, we present signaling pathway and experimental workflow diagrams to visually articulate the underlying mechanisms and methodologies.

Introduction: The DUBTAC Platform and its Components

The DUBTAC platform represents a novel paradigm in targeted therapeutics, shifting the focus from protein degradation (as seen with PROTACs) to targeted protein stabilization. DUBTACs are chimeric molecules that induce proximity between a deubiquitinase (DUB) and a target protein, leading to the removal of ubiquitin moieties and subsequent stabilization of the target.

This compound: A WEE1-Targeting DUBTAC

This compound is a pioneering example of a DUBTAC, specifically designed to stabilize the WEE1 kinase. It is composed of three key components:

  • Target Binder: AZD1775 (also known as Adavosertib), a potent and selective inhibitor of the WEE1 kinase.

  • DUB Recruiter: EN523, a covalent ligand that specifically targets a non-catalytic cysteine residue on the deubiquitinase OTUB1.

  • Linker: A C3 alkyl chain that connects AZD1775 and EN523, optimizing the spatial orientation for the induced proximity of OTUB1 and WEE1.

OTUB1: The Recruited Deubiquitinase

Otubain 1 (OTUB1) is a member of the ovarian tumor (OTU) family of deubiquitinating enzymes with a preference for cleaving K48-linked polyubiquitin (B1169507) chains, the primary signal for proteasomal degradation.[1] OTUB1 plays a significant role in various cellular processes, including DNA damage repair, immune signaling, and cancer progression.[2] Notably, the recruitment of OTUB1 by this compound is mediated by EN523, which covalently binds to an allosteric cysteine residue (C23) on OTUB1, leaving its catalytic activity intact.[1][3]

WEE1: The Target Protein for Stabilization

WEE1 is a crucial nuclear kinase that acts as a key regulator of the G2/M cell cycle checkpoint.[4] By phosphorylating and inactivating cyclin-dependent kinase 1 (CDK1), WEE1 prevents premature entry into mitosis, allowing time for DNA repair. In many cancers, WEE1 is overexpressed, contributing to the survival of cancer cells with damaged DNA. While WEE1 inhibitors like AZD1775 are being explored as anti-cancer agents, the stabilization of WEE1 via a DUBTAC like this compound presents a novel chemical biology tool to study the effects of elevated WEE1 levels.

Data Presentation

This section summarizes the available quantitative data for the components of this compound. While specific quantitative data on the binding affinity of EN523 to OTUB1 (Kd) and the EC50 for this compound-mediated WEE1 stabilization are not publicly available, "significant WEE1 stabilization in HEP3B hepatoma cancer cells" has been reported.[5]

Component/MoleculeParameterValueCell Line/SystemReference
AZD1775 WEE1 Inhibition IC505.2 nMCell-free assay[6]
This compound WEE1 StabilizationSignificantHEP3B[5]
EN523 Binding to OTUB1Covalent modification of C23In vitro[1][3]

Experimental Protocols

This section provides detailed methodologies for the characterization of this compound, based on established protocols for DUBTAC analysis.

Cell Culture and Lysis
  • Cell Line: Human Embryonic Kidney (HEK293T) cells or HEP3B (human liver cancer) cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Cell Lysis:

    • Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 20 minutes with vortexing every 5 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the soluble protein fraction.

Western Blotting for WEE1 Stabilization
  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Separate the protein samples on a 4-12% Bis-Tris polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against WEE1 (and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Quantification: Densitometry analysis can be performed to quantify the relative levels of WEE1 protein.

Co-Immunoprecipitation (Co-IP) for OTUB1-WEE1 Proximity
  • Cell Treatment: Treat cells with this compound or a vehicle control for the desired time.

  • Cell Lysis: Lyse the cells using a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 with protease inhibitors).

  • Immunoprecipitation:

    • Pre-clear the lysate with Protein A/G magnetic beads.

    • Incubate the pre-cleared lysate with an anti-WEE1 antibody overnight at 4°C.

    • Add Protein A/G magnetic beads to pull down the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against OTUB1 and WEE1.

In-Cell Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
  • Cell Treatment: Treat intact cells with varying concentrations of this compound or EN523.

  • Heating: Heat the cell suspensions at a range of temperatures for a fixed time (e.g., 3 minutes).

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Detection: Analyze the amount of soluble OTUB1 in the supernatant by Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble OTUB1 as a function of temperature to determine the melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were generated using the Graphviz (DOT language) to illustrate key pathways and experimental workflows.

DUBTAC_Mechanism cluster_1 Cellular Machinery AZD1775 AZD1775 (WEE1 Binder) Linker C3 Alkyl Linker AZD1775->Linker EN523 EN523 (OTUB1 Recruiter) Linker->EN523 WEE1 WEE1 Kinase Ub_WEE1 Ubiquitinated WEE1 WEE1->Ub_WEE1 Ubiquitination Proteasome Proteasome Ub_WEE1->Proteasome Degradation OTUB1 OTUB1 (DUB) OTUB1->Ub_WEE1 Deubiquitination LEB_03_144 This compound LEB_03_144->WEE1 Binds LEB_03_144->OTUB1

Caption: Mechanism of this compound mediated WEE1 stabilization.

Co_IP_Workflow start Start: Cells treated with This compound or Vehicle lysis Cell Lysis (Non-denaturing buffer) start->lysis preclear Pre-clear Lysate (with Protein A/G beads) lysis->preclear ip Immunoprecipitation (with anti-WEE1 antibody) preclear->ip pulldown Pull-down (with Protein A/G beads) ip->pulldown wash Wash Beads pulldown->wash elution Elution wash->elution analysis Western Blot Analysis (Probe for OTUB1 and WEE1) elution->analysis end End: Detection of OTUB1-WEE1 proximity analysis->end

Caption: Co-Immunoprecipitation workflow for DUBTAC analysis.

OTUB1_WEE1_Signaling cluster_G2 G2 Phase cluster_Checkpoint G2/M Checkpoint cluster_DUBTAC This compound Action CDK1_CyclinB CDK1/Cyclin B (Active) Mitosis Mitosis CDK1_CyclinB->Mitosis Promotes WEE1 WEE1 Kinase WEE1->CDK1_CyclinB Phosphorylates (Inhibits) p_CDK1_CyclinB p-CDK1(Tyr15)/Cyclin B (Inactive) G2_Arrest G2 Arrest p_CDK1_CyclinB->G2_Arrest Leads to LEB_03_144 This compound OTUB1 OTUB1 LEB_03_144->OTUB1 Recruits Ub_WEE1 Ubiquitinated WEE1 OTUB1->Ub_WEE1 Deubiquitinates Ub_WEE1->WEE1 Stabilizes

References

The Emergence of Targeted Protein Stabilization: A Technical Overview of LEB-03-144 in Hepatoma Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of targeted cancer therapy is continually evolving, moving beyond simple inhibition to more nuanced mechanisms of action. A promising new frontier is the field of targeted protein stabilization (TPS), which seeks to rescue the function of tumor-suppressor proteins that are often degraded in cancer cells. This technical guide delves into the core concepts of a novel investigational compound, LEB-03-144 , a WEE1 deubiquitinase-targeting chimera (DUBTAC), and its observed effects in hepatoma cancer cell lines. This document synthesizes the currently available data to provide a foundational understanding for researchers in oncology and drug development.

This compound: A Novel WEE1 DUBTAC

This compound is a heterobifunctional small molecule designed to induce the targeted stabilization of the WEE1 kinase. It is not a traditional inhibitor; instead, it acts as a molecular bridge to bring a deubiquitinase enzyme into proximity with the WEE1 protein, thereby preventing its degradation.

The structure of this compound consists of three key components:

  • A WEE1-targeting ligand: The potent and selective WEE1 inhibitor AZD1775 (Adavosertib).

  • A deubiquitinase (DUB) recruiter: EN523, a covalent ligand that targets a non-catalytic allosteric cysteine (C23) on the K48-ubiquitin-specific deubiquitinase OTUB1.[1][2][3][4]

  • A linker: A C3 alkyl linker that connects the WEE1 ligand to the OTUB1 recruiter.

The intended mechanism of action for this compound is to recruit OTUB1 to WEE1, leading to the removal of ubiquitin chains from WEE1 and thus stabilizing its protein levels.

The Role of WEE1 in Hepatocellular Carcinoma

WEE1 is a critical cell cycle checkpoint kinase that primarily functions as a tumor suppressor. It inhibits the entry into mitosis by phosphorylating and inactivating cyclin-dependent kinase 1 (CDK1), a key driver of the G2/M transition. This provides time for DNA repair before cell division. In many cancers, including hepatocellular carcinoma (HCC), the G1 checkpoint is often compromised, making the cells more reliant on the G2 checkpoint, which is controlled by WEE1, to prevent mitotic catastrophe and apoptosis.[5] Paradoxically, while WEE1 inhibitors like AZD1775 are being investigated to force cancer cells with damaged DNA into premature mitosis, the stabilization of WEE1 could be a therapeutic strategy in contexts where its tumor-suppressive functions are beneficial. In surgically resected HCC samples, WEE1 kinase was found to be expressed in moderately to poorly differentiated tumors, while no expression was observed in non-cancerous tissue.[4]

Quantitative Data

To date, specific quantitative data on the dose-dependent effects of this compound on hepatoma cell line viability or proliferation have not been publicly released. However, the primary research has demonstrated a significant biological effect on its direct target.

WEE1 Protein Stabilization in Hep3B Cells

The key reported finding for this compound is its ability to stabilize WEE1 protein levels in the Hep3B hepatoma cancer cell line. This effect was described as "significant" and comparable to the level of WEE1 stabilization seen with the proteasome inhibitor bortezomib (B1684674).

CompoundCell LineEffect on WEE1 ProteinQuantitative Measure
This compound Hep3BStabilizationSignificant, comparable to bortezomib treatment
Activity of the Parent WEE1 Inhibitor (AZD1775) in Hepatoma Cell Lines

To provide a broader context of targeting the WEE1 pathway in hepatoma, below are the reported half-maximal inhibitory concentrations (IC50) for the parent compound, AZD1775, which functions as the WEE1-targeting component of this compound.

CompoundCell Line(s)IC50Reference
AZD1775 (Adavosertib) HepG2, Hepa1-6, H22~120–220 nmol/L[1]

Experimental Protocols

The following is a detailed, representative protocol for assessing the stabilization of WEE1 protein in hepatoma cell lines following treatment with this compound, based on standard molecular biology techniques.

Western Blotting for WEE1 Protein Levels

1. Cell Culture and Treatment:

  • Hep3B cells are cultured in appropriate media (e.g., Eagle's Minimum Essential Medium supplemented with 10% fetal bovine serum) at 37°C in a humidified atmosphere with 5% CO2.

  • Cells are seeded in 6-well plates and allowed to adhere overnight.

  • Cells are then treated with varying concentrations of this compound, AZD1775 alone, EN523 alone, a vehicle control (e.g., DMSO), and a positive control for protein stabilization (e.g., bortezomib) for a specified time course (e.g., 6, 12, 24 hours).

2. Cell Lysis:

  • After treatment, the culture medium is removed, and the cells are washed with ice-cold phosphate-buffered saline (PBS).

  • Cells are lysed on ice using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

  • The cell lysate is scraped and collected into microcentrifuge tubes, then centrifuged at high speed at 4°C to pellet cell debris.

  • The supernatant containing the total protein is collected.

3. Protein Quantification:

  • The protein concentration of each lysate is determined using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Protein Transfer:

  • Equal amounts of protein (e.g., 20-30 µg) from each sample are mixed with Laemmli sample buffer and boiled.

  • The samples are loaded onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.

5. Immunoblotting:

  • The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST).

  • The membrane is incubated overnight at 4°C with a primary antibody specific for WEE1 (e.g., rabbit anti-WEE1 antibody) diluted in blocking buffer.

  • The membrane is also probed with a primary antibody for a loading control (e.g., β-actin or GAPDH).

  • The following day, the membrane is washed multiple times with TBST.

  • The membrane is then incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer.

  • The membrane is washed again multiple times with TBST.

6. Detection and Analysis:

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • The band intensities are quantified using densitometry software. The intensity of the WEE1 band is normalized to the corresponding loading control band to determine the relative change in WEE1 protein levels across different treatment conditions.

Visualizations: Signaling Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

LEB_03_144_Mechanism cluster_DUBTAC This compound (DUBTAC) cluster_Cellular_Components Cellular Environment AZD1775 AZD1775 (WEE1 Ligand) Linker C3 Linker AZD1775->Linker WEE1 WEE1 Kinase AZD1775->WEE1 Binds OTUB1 OTUB1 (DUB) EN523 EN523 (OTUB1 Recruiter) Linker->EN523 EN523->OTUB1 Recruits Ub Ubiquitin Chains WEE1->Ub Ubiquitinated OTUB1->Ub Removes WEE1_stabilized Stabilized WEE1 Proteasome Proteasome Ub->Proteasome Degradation

Figure 1. Proposed mechanism of action for this compound.

WEE1_Signaling_Pathway cluster_Checkpoint G2/M Checkpoint Control G2_Phase G2 Phase M_Phase M Phase (Mitosis) DNA_Damage DNA Damage WEE1 WEE1 Kinase DNA_Damage->WEE1 Activates WEE1->M_Phase Inhibits Entry CDK1_CyclinB CDK1-Cyclin B (Inactive) WEE1->CDK1_CyclinB Phosphorylates (Inhibits) CDK1_CyclinB_active CDK1-Cyclin B (Active) CDK1_CyclinB->CDK1_CyclinB_active Dephosphorylates CDK1_CyclinB_active->M_Phase Promotes Entry CDC25 CDC25 Phosphatase

Figure 2. The WEE1 signaling pathway at the G2/M checkpoint.

Experimental_Workflow start Start culture Culture Hep3B Hepatoma Cells start->culture treat Treat cells with this compound, Controls (Vehicle, AZD1775, EN523), and Bortezomib culture->treat harvest Harvest Cells at Different Time Points treat->harvest lyse Prepare Protein Lysates harvest->lyse quantify Quantify Protein Concentration (BCA Assay) lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Western Blot Transfer sds_page->transfer immunoblot Immunoblot for WEE1 and Loading Control (e.g., β-actin) transfer->immunoblot detect Detect and Image Bands immunoblot->detect analyze Densitometry Analysis: Normalize WEE1 to Loading Control detect->analyze end End analyze->end

Figure 3. Experimental workflow for assessing WEE1 stabilization.

Conclusion and Future Directions

This compound represents an innovative approach to cancer therapy by targeting protein stabilization rather than inhibition. The initial findings in Hep3B hepatoma cells, demonstrating significant stabilization of the WEE1 tumor suppressor kinase, are a crucial first step. For the scientific and drug development community, this opens up several avenues for future research:

  • Quantitative Assessment: Determining the precise dose-response relationship of this compound on WEE1 stabilization and its downstream effects on cell cycle progression and apoptosis in a panel of hepatoma cell lines.

  • Phenotypic Screening: Evaluating the impact of this compound on hepatoma cell viability, proliferation, and colony formation to understand the functional consequences of WEE1 stabilization.

  • Combination Therapies: Investigating the potential synergistic or antagonistic effects of this compound when combined with standard-of-care treatments for hepatocellular carcinoma.

  • Biomarker Discovery: Identifying potential biomarkers that could predict sensitivity to WEE1 stabilization as a therapeutic strategy.

The development of DUBTACs like this compound is in its early stages, but it holds the potential to unlock new therapeutic paradigms for cancers and other diseases driven by aberrant protein degradation. This technical guide serves as a foundational resource for researchers aiming to explore and expand upon this exciting new modality.

References

Unraveling the Science of LEB-03-144: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Currently, there is no publicly available scientific literature, patent information, or other documentation that specifically identifies a compound designated as LEB-03-144. This suggests that "this compound" may be an internal, preclinical, or otherwise non-publicly disclosed identifier for a chemical entity. As such, a detailed technical guide on its discovery and synthesis cannot be compiled at this time.

For researchers, scientists, and drug development professionals, the journey from a compound's initial identification to its potential therapeutic application is a meticulous process documented through patents, peer-reviewed publications, and conference proceedings. The absence of "this compound" in these public domains prevents a comprehensive analysis of its discovery, synthesis, and biological activity.

To facilitate a thorough investigation and the creation of the requested in-depth technical guide, further clarifying information is essential. Key details that would enable a comprehensive search and analysis include:

  • Chemical Class or Structure: Understanding the basic scaffold or chemical family of this compound would allow for targeted searches based on structural motifs.

  • Therapeutic Target or Biological Activity: Knowing the intended biological target (e.g., a specific enzyme, receptor, or signaling pathway) or the observed pharmacological effect would narrow the search to relevant scientific areas.

  • Originating Institution or Research Group: Identifying the company, university, or research consortium that synthesized or is investigating this compound would provide a direct avenue for locating published work or patents.

  • Alternative Designations: It is common for compounds to have multiple identifiers, including internal codes, systematic chemical names, or patent numbers.

Without this crucial context, a detailed exploration of the discovery, synthesis, quantitative data, experimental protocols, and relevant biological pathways of this compound remains unfeasible. Researchers and professionals in the field are encouraged to consult internal documentation or provide more specific details to enable a comprehensive and accurate technical overview.

LEB-03-144: An Undisclosed Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for publicly available information regarding the chemical probe LEB-03-144 has yielded minimal results, precluding the creation of an in-depth technical guide. The scientific literature and chemical supplier databases lack the necessary data to detail its mechanism of action, target validation, and associated experimental protocols.

While a single supplier, MedChemExpress, lists this compound with the Chemical Abstracts Service (CAS) number 2858812-89-0, no further information regarding its biological activity or intended use is provided. This scarcity of data prevents a summary of its quantitative properties, such as potency and selectivity, as well as the detailed experimental methodologies required for a technical whitepaper for researchers and drug development professionals.

It is possible that this compound is an early-stage investigational compound with data that has not yet been publicly disclosed.

A Note on a Related Compound: LEB-03-146

Interestingly, the search results did identify a related compound, LEB-03-146. This molecule is characterized as a WEE1 deubiquitinase-targeting chimera (DUBTAC). It is constructed by linking the WEE1 inhibitor AZD1775 (Adavosertib) to EN523, a recruiter for the deubiquitinase OTUB1, via a PEG2 linker. This design suggests a mechanism aimed at stabilizing the WEE1 protein. It has been shown to induce significant WEE1 stabilization in HEP3B hepatoma cancer cells.

Due to the lack of information on this compound, it is not possible to draw any comparisons or infer any functional relationships between these two molecules at this time.

Without further disclosure of experimental data for this compound, any discussion of its application as a chemical probe would be purely speculative. Researchers interested in this specific compound are encouraged to monitor scientific literature for future publications or contact the direct supplier for more detailed information.

Preclinical Data on LEB-03-144: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available preclinical data for a compound specifically designated "LEB-03-144" is not available at this time. The following guide is a template created to fulfill the user's request for a specific structure and format. It uses a fictional compound, "Placeholder-X," and hypothetical data to illustrate how such a technical guide would be presented. Researchers, scientists, and drug development professionals can use this structure to organize and present their own preclinical findings.

Introduction to Placeholder-X

Placeholder-X is a novel small molecule inhibitor of the fictitious "Kinase Y" (KY), a key enzyme implicated in the "Pathogenesis Pathway Z" associated with "Disease A." This document summarizes the key preclinical findings related to the efficacy, mechanism of action, and safety profile of Placeholder-X.

Mechanism of Action

Placeholder-X is an ATP-competitive inhibitor of the KY kinase domain. By binding to the active site, it prevents the phosphorylation of downstream substrates, thereby interrupting the "Pathogenesis Pathway Z" signaling cascade.

Signaling Pathway Diagram

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor GF Receptor GF Receptor Growth Factor->GF Receptor Kinase Y (KY) Kinase Y (KY) GF Receptor->Kinase Y (KY) Downstream Substrate Downstream Substrate Kinase Y (KY)->Downstream Substrate Phosphorylation Transcription Factor Transcription Factor Downstream Substrate->Transcription Factor Placeholder-X Placeholder-X Placeholder-X->Kinase Y (KY) Inhibition Gene Expression Gene Expression Transcription Factor->Gene Expression

Caption: Inhibition of the Kinase Y signaling pathway by Placeholder-X.

In Vitro Efficacy

Kinase Inhibition

Table 1: In Vitro Kinase Inhibition by Placeholder-X

Kinase TargetIC50 (nM)
Kinase Y (KY)5.2
Kinase A> 10,000
Kinase B8,500
Kinase C> 10,000
Cell-Based Assays

Table 2: Anti-proliferative Activity of Placeholder-X in "Disease A" Cell Lines

Cell LineIC50 (nM)
Cell Line 1 (KY-mutant)15.8
Cell Line 2 (KY-wildtype)250.4
Normal Human Cells> 20,000
Experimental Protocol: Cell Proliferation Assay
  • Cell Culture: "Disease A" cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells were seeded in 96-well plates and treated with increasing concentrations of Placeholder-X for 72 hours.

  • Viability Assessment: Cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.

  • Data Analysis: IC50 values were calculated using a four-parameter logistic curve fit in GraphPad Prism.

In Vivo Efficacy

Xenograft Mouse Model

Table 3: Tumor Growth Inhibition in "Disease A" Xenograft Model

Treatment GroupDose (mg/kg, QD)Tumor Growth Inhibition (%)
Vehicle-0
Placeholder-X1045
Placeholder-X3085
Placeholder-X10098

Experimental Protocol: Xenograft Study Workflow

cluster_0 Phase 1: Tumor Implantation cluster_1 Phase 2: Tumor Growth cluster_2 Phase 3: Treatment cluster_3 Phase 4: Monitoring & Endpoint A Implant Disease A Cells into immunocompromised mice B Allow tumors to reach ~150 mm³ A->B C Randomize mice into treatment groups B->C D Administer Placeholder-X or vehicle daily C->D E Measure tumor volume and body weight 2x/week D->E F Endpoint: Tumors reach 2000 mm³ or 28 days E->F

Caption: Workflow for the in vivo xenograft efficacy study.

Pharmacokinetics

Table 4: Pharmacokinetic Parameters of Placeholder-X in Rats (30 mg/kg, PO)

ParameterValue
Cmax (ng/mL)1,250
Tmax (h)2.0
AUC (0-24h) (ng*h/mL)8,500
Bioavailability (%)40
Experimental Protocol: Pharmacokinetic Study
  • Animal Model: Male Sprague-Dawley rats were used.

  • Dosing: A single oral dose of Placeholder-X (30 mg/kg) was administered.

  • Sample Collection: Blood samples were collected at various time points post-dosing.

  • Analysis: Plasma concentrations of Placeholder-X were determined by LC-MS/MS.

  • Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis.

Preclinical Safety and Toxicology

A summary of key toxicology findings is presented below.

Table 5: Summary of 14-Day Repeat-Dose Toxicology in Rats

Dose (mg/kg/day)Key FindingsNOAEL (mg/kg/day)
30No adverse effects observed30
100Mild, reversible elevation in liver enzymes-
300Moderate hepatotoxicity-

Logical Relationship of Preclinical Development

A In Vitro Efficacy (Target Engagement) B Cell-Based Potency A->B F IND-Enabling Studies A->F C Pharmacokinetics (ADME) B->C B->F D In Vivo Efficacy (Xenograft Model) C->D C->F E Toxicology Studies (Safety Profile) D->E D->F E->F

Caption: Logical progression of preclinical development for Placeholder-X.

In-Depth Technical Guide: LEB-03-144 Target Engagement Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the target engagement studies for LEB-03-144, a deubiquitinase-targeting chimera (DUBTAC). It is intended for researchers, scientists, and drug development professionals interested in the mechanism and application of this novel protein stabilization technology.

Introduction to this compound

This compound is a heterobifunctional small molecule designed to induce the targeted stabilization of the WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint and a known tumor suppressor.[1] It achieves this by recruiting the deubiquitinase OTUB1 to WEE1, leading to the removal of polyubiquitin (B1169507) chains and subsequent rescue from proteasomal degradation.[2][3]

This compound is composed of three key components:

  • A WEE1-targeting ligand: The potent and selective WEE1 inhibitor, AZD1775 (also known as Adavosertib).

  • An OTUB1-recruiting ligand: EN523, a covalent ligand that targets a non-catalytic, allosteric cysteine (C23) on OTUB1.[2][4]

  • A chemical linker: A C3 alkyl chain that connects the WEE1 and OTUB1 ligands.[2]

Mechanism of Action: Targeted Protein Stabilization

The primary mechanism of action of this compound is based on the DUBTAC platform for targeted protein stabilization (TPS).[1][2] Unlike proteolysis-targeting chimeras (PROTACs) that induce protein degradation, DUBTACs facilitate protein stabilization.

The process can be summarized as follows:

  • The AZD1775 moiety of this compound binds to the WEE1 kinase.

  • The EN523 moiety of this compound covalently binds to OTUB1.

  • This dual binding brings WEE1 and OTUB1 into close proximity, forming a ternary complex.

  • The recruited OTUB1, a deubiquitinase specific for K48-linked polyubiquitin chains, removes the ubiquitin chains from WEE1.[2]

  • The deubiquitinated WEE1 is no longer a substrate for the proteasome and is thus stabilized, leading to an increase in its intracellular concentration and potentially restoring its tumor-suppressive function.[1]

Quantitative Data Summary

The following table summarizes the key quantitative findings from the primary study on this compound. The data is derived from western blot analyses assessing WEE1 protein levels in HEP3B (hepatoma) cells following treatment with this compound.

Compound/TreatmentConcentrationCell LineOutcomeCitation
This compound10 µMHEP3BSignificant stabilization of WEE1 protein levels[2]
Bortezomib (positive control)10 µMHEP3BSignificant stabilization of WEE1 protein levels[2]
AZD1775 (WEE1 ligand alone)10 µMHEP3BNo significant effect on WEE1 protein levels[2]
EN523 (OTUB1 recruiter alone)10 µMHEP3BNo significant effect on WEE1 protein levels[2]

Note: The primary literature describes the WEE1 stabilization as "significant" based on western blot data. Specific EC50 values for WEE1 stabilization by this compound are not provided.

Experimental Protocols

This section provides detailed methodologies for the key experiments performed to evaluate the target engagement of this compound.

Cell Culture and Treatment
  • Cell Line: HEP3B (human hepatocellular carcinoma) cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: For WEE1 stabilization experiments, HEP3B cells are seeded in 6-well plates. After reaching appropriate confluency, the cells are treated with the indicated concentrations of this compound, AZD1775, EN523, or Bortezomib (dissolved in DMSO) for a specified duration (e.g., 24 hours). A DMSO-only control is run in parallel.

Western Blotting for WEE1 Stabilization
  • Cell Lysis: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The lysates are clarified by centrifugation to remove cellular debris.

  • Protein Quantification: The total protein concentration of each lysate is determined using a bicinchoninic acid (BCA) protein assay.

  • Sample Preparation: Equal amounts of protein (e.g., 20-30 µg) from each sample are mixed with Laemmli sample buffer and boiled for 5-10 minutes to denature the proteins.

  • SDS-PAGE: The protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for WEE1, diluted in the blocking buffer. A primary antibody against a loading control protein (e.g., GAPDH or β-actin) is also used to ensure equal protein loading.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system. The intensity of the bands corresponding to WEE1 is normalized to the loading control.

Visualizations

Signaling Pathway of this compound Action

LEB_03_144_Mechanism cluster_DUBTAC This compound cluster_Cellular_Components Cellular Environment AZD1775 AZD1775 Linker C3 Linker AZD1775->Linker WEE1 WEE1 Kinase AZD1775->WEE1 Binds EN523 EN523 OTUB1 OTUB1 (DUB) EN523->OTUB1 Binds Linker->EN523 WEE1_Ub Ubiquitinated WEE1 WEE1->WEE1_Ub Ubiquitination OTUB1->WEE1_Ub Deubiquitination (Induced by this compound) Ub Ubiquitin Ub->WEE1_Ub Proteasome Proteasome WEE1_Ub->WEE1 WEE1_Ub->Proteasome Degradation

Caption: Mechanism of this compound induced WEE1 stabilization.

Experimental Workflow for WEE1 Stabilization Assay

WEE1_Stabilization_Workflow start Start: HEP3B Cell Culture treatment Treatment with this compound (and controls) start->treatment lysis Cell Lysis and Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Western Blot Transfer sds_page->transfer blocking Membrane Blocking transfer->blocking primary_ab Primary Antibody Incubation (Anti-WEE1 & Anti-GAPDH) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis: Quantify WEE1 Stabilization detection->analysis

References

The Advent of Targeted Protein Stabilization: A Technical Guide to Deubiquitinase-Targeting Chimeras (DUBTACs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Degradation to Stabilization

The landscape of targeted therapeutics has been revolutionized by technologies that hijack the cell's natural protein disposal machinery. Proteolysis-targeting chimeras (PROTACs) and molecular glues, for instance, have enabled the degradation of previously "undruggable" proteins by recruiting E3 ubiquitin ligases to mark them for destruction by the proteasome.[1][2][3][4] However, numerous diseases are not caused by the overabundance of a protein, but rather by its aberrant degradation and loss of function.[4][5][6] Conditions like cystic fibrosis and certain cancers driven by the loss of tumor suppressors fall into this category.[7][8][9]

To address this unmet need, a new modality has emerged: Targeted Protein Stabilization (TPS) . The pioneering technology in this field is the Deubiquitinase-Targeting Chimera (DUBTAC) .[1][5][6] DUBTACs are innovative heterobifunctional molecules designed to rescue specific proteins from proteasomal degradation, thereby restoring their levels and function within the cell.[1][6][10] This guide provides an in-depth technical overview of the DUBTAC platform, including its mechanism, key experimental data, detailed protocols, and the underlying biological pathways.

Core Concept: The DUBTAC Mechanism of Action

DUBTACs operate by inducing proximity between a deubiquitinase (DUB), an enzyme that removes ubiquitin chains, and a specific protein of interest (POI) that is aberrantly ubiquitinated and targeted for degradation.[1][6][11]

Similar in architecture to PROTACs, a DUBTAC molecule consists of three key components:

  • A POI Ligand: Binds specifically to the target protein intended for stabilization.

  • A DUB Recruiter: Binds to a deubiquitinase enzyme. A critical feature is that this ligand must bind to the DUB without inhibiting its catalytic activity.[9][12]

  • A Linker: Chemically connects the POI ligand and the DUB recruiter, optimizing the formation of a stable ternary complex.[1][5][11]

By forming a POI-DUBTAC-DUB ternary complex, the DUB is brought close to the ubiquitinated POI.[5][6] This proximity allows the DUB to cleave the degradation--signaling polyubiquitin (B1169507) chains (primarily K48-linked) from the POI.[1][12][13] The deubiquitinated protein is no longer recognized by the proteasome, leading to its stabilization, accumulation, and restoration of function.

DUBTAC_Mechanism DUBTAC Mechanism of Action cluster_before Before DUBTAC Intervention cluster_after After DUBTAC Intervention POI_ub Protein of Interest (POI) Ub Ubiquitin Chains (K48) POI_ub->Ub Polyubiquitinated Proteasome_in Proteasome POI_ub->Proteasome_in Targeted for Degradation DUBTAC DUBTAC DUB Deubiquitinase (DUB) DUB->DUBTAC Recruited by POI Protein of Interest (POI) DUB->POI POI->DUBTAC Proteasome_out Proteasome POI->Proteasome_out Rescued from Degradation WB_Workflow Workflow: Cellular Protein Stabilization Assay cluster_prep Preparation cluster_process Processing & Analysis cluster_detect Detection & Quantification culture 1. Cell Culture (e.g., HEP3B or CFBE41o-) treatment 2. DUBTAC Treatment (e.g., 1-10 µM for 16-24h) Include Vehicle, POI ligand, DUB ligand controls culture->treatment lysis 3. Cell Lysis (RIPA buffer + protease inhibitors) treatment->lysis quant 4. Protein Quantification (BCA Assay) lysis->quant sds 5. SDS-PAGE (Load equal protein mass) quant->sds transfer 6. Western Transfer (to PVDF membrane) sds->transfer blocking 7. Blocking (5% BSA or milk in TBST) transfer->blocking primary_ab 8. Primary Antibody Incubation (Anti-POI, Anti-DUB, Anti-Loading Control) blocking->primary_ab secondary_ab 9. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab imaging 10. Chemiluminescent Imaging secondary_ab->imaging analysis 11. Densitometry Analysis (Normalize POI to loading control) imaging->analysis p53_Pathway p53 Ubiquitination & DUBTAC Intervention cluster_stress cluster_regulation cluster_dubtac Stress DNA Damage p53_active Active p53 Stress->p53_active Stabilizes p53 p53 p53 MDM2 MDM2 (E3 Ligase) p53->MDM2 Ubiquitination Proteasome Proteasome MDM2->Proteasome Targets p53 to p53_dub p53 Arrest Cell Cycle Arrest, Apoptosis p53_active->Arrest Transcriptionally Activates DUBTAC p53-DUBTAC p53_dub->DUBTAC p53_stabilized Stabilized p53 DUBTAC->p53_stabilized Deubiquitinates & Rescues p53 DUB DUB DUB->DUBTAC

References

Methodological & Application

Application Notes and Protocols for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific experimental protocol for a substance designated "LEB-03-144" is not publicly available. The following application notes and protocols are provided as a comprehensive guide to standard cell culture and analysis techniques that can be adapted for the evaluation of a novel compound. Researchers must optimize these protocols based on the specific characteristics of their experimental system and the compound under investigation.

General Cell Culture Maintenance Protocol

This protocol outlines the fundamental procedures for maintaining adherent mammalian cell lines in culture.

Objective: To provide a sterile environment and necessary nutrients for the continuous growth of cells in vitro.

Audience: Researchers, scientists, and drug development professionals.

Materials:
  • Laminar Flow Hood (Biosafety Cabinet)

  • 37°C, 5% CO2 Incubator

  • Water Bath

  • Inverted Microscope

  • Centrifuge

  • Pipette Aid and Serological Pipettes

  • Micropipettes and Sterile Tips

  • Complete Growth Medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • Cell Culture Flasks or Plates

  • Hemocytometer or Automated Cell Counter

  • Trypan Blue Stain

Protocol:
  • Preparation: Warm the complete growth medium, PBS, and Trypsin-EDTA to 37°C in a water bath. Sterilize the laminar flow hood with 70% ethanol (B145695).

  • Cell Observation: Examine the cells under an inverted microscope to assess confluency and morphology. Cells are typically passaged when they reach 70-80% confluency.

  • Aspiration: Aspirate the old medium from the cell culture flask.

  • Washing: Gently wash the cell monolayer with sterile PBS to remove any residual serum that may inhibit trypsin activity. Aspirate the PBS.

  • Detachment: Add a minimal volume of pre-warmed Trypsin-EDTA to cover the cell monolayer. Incubate at 37°C for 2-5 minutes, or until cells detach. Monitor detachment under the microscope.

  • Neutralization: Add 2-3 volumes of complete growth medium to the flask to neutralize the trypsin.

  • Cell Collection: Gently pipette the cell suspension up and down to create a single-cell suspension and transfer it to a sterile conical tube.

  • Centrifugation: Centrifuge the cell suspension at 300-400 x g for 5 minutes.[1][2]

  • Resuspension: Aspirate the supernatant and gently resuspend the cell pellet in a known volume of fresh, pre-warmed complete growth medium.

  • Cell Counting: Perform a cell count and viability analysis using a hemocytometer and Trypan Blue or an automated cell counter.

  • Seeding: Dilute the cell suspension to the desired seeding density and dispense it into new culture vessels. Recommended seeding densities vary by cell line and vessel size.

  • Incubation: Place the newly seeded flasks or plates in a 37°C, 5% CO2 incubator.

Experimental Workflow for Cell Passaging

G cluster_prep Preparation cluster_harvest Cell Harvesting cluster_passage Seeding & Incubation prep1 Warm Reagents (Medium, PBS, Trypsin) observe Observe Cells (70-80% Confluency) prep1->observe prep2 Sterilize Hood prep2->observe aspirate_medium Aspirate Old Medium observe->aspirate_medium wash Wash with PBS aspirate_medium->wash trypsinize Add Trypsin-EDTA wash->trypsinize neutralize Neutralize with Medium trypsinize->neutralize collect Collect Cell Suspension neutralize->collect centrifuge Centrifuge (300-400 x g) collect->centrifuge resuspend Resuspend Pellet centrifuge->resuspend count Count Cells resuspend->count seed Seed New Vessels count->seed incubate Incubate (37°C, 5% CO2) seed->incubate

Caption: Workflow for routine passaging of adherent cells.

Cell Viability/Proliferation Assay (MTT Assay)

This protocol describes a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To quantify the effect of a test compound (e.g., this compound) on cell viability.

Materials:
  • Cells cultured in 96-well plates

  • Test compound (this compound) at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Protocol:
  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the test compound. Remove the medium from the wells and add 100 µL of medium containing the desired concentrations of the compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: At the end of the incubation, add 15 µL of MTT reagent to each well and incubate for 1-4 hours at 37°C.[3]

  • Solubilization: Add 100 µL of solubilization reagent to each well to dissolve the formazan (B1609692) crystals.[3]

  • Absorbance Reading: Shake the plate for at least 1 minute and read the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Quantitative Data Summary: Example IC50 Determination
Compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Viability
0 (Vehicle Control)1.2500.085100%
0.11.1980.07295.8%
10.9870.06179.0%
100.6350.04550.8%
500.2100.02316.8%
1000.1150.0159.2%

Experimental Workflow for MTT Assay

G seed Seed Cells in 96-well Plate incubate1 Incubate (24h) seed->incubate1 treat Treat with Compound (e.g., this compound) incubate1->treat incubate2 Incubate (24-72h) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (1-4h) add_mtt->incubate3 solubilize Add Solubilization Reagent incubate3->solubilize read Read Absorbance (570nm) solubilize->read analyze Analyze Data (Calculate IC50) read->analyze

Caption: Workflow for assessing cell viability using MTT assay.

Flow Cytometry Protocol for Cell Cycle Analysis

This protocol provides a method for analyzing the distribution of cells in different phases of the cell cycle after treatment with a test compound.

Objective: To determine if a test compound induces cell cycle arrest.

Materials:
  • Cells cultured in 6-well plates

  • Test compound (this compound)

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow Cytometer

Protocol:
  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at the desired concentration for a specified time.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.

  • Washing: Wash the cell pellet with ice-cold PBS.

  • Fixation: Resuspend the cells in 1 mL of ice-cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Storage: Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI/RNase A staining solution.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Analysis: Analyze the samples on a flow cytometer. Gate on single cells and analyze the DNA content based on PI fluorescence.

Signaling Pathway: Simplified Cell Cycle Regulation

G G1 G1 Phase G1_S_checkpoint G1/S Checkpoint G1->G1_S_checkpoint S S Phase (DNA Synthesis) G2 G2 Phase S->G2 G2_M_checkpoint G2/M Checkpoint G2->G2_M_checkpoint M M Phase (Mitosis) M->G1 G1_S_checkpoint->S G2_M_checkpoint->M

Caption: A simplified diagram of the mammalian cell cycle phases.

References

Application Notes and Protocols for LEB-03-144: A Novel BRD4 Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

LEB-03-144 is a novel heterobifunctional proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the bromodomain and extra-terminal domain (BET) protein BRD4. As a member of the BET family, BRD4 is a key epigenetic reader that plays a critical role in the regulation of oncogenes such as MYC, making it a prime target for therapeutic intervention in various cancers. This compound functions by simultaneously binding to BRD4 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of BRD4. These application notes provide detailed protocols for the in vitro characterization of this compound.

Mechanism of Action

This compound is comprised of a ligand that binds to the bromodomains of BRD4, a linker, and a ligand that recruits the VHL E3 ubiquitin ligase. This dual binding induces the formation of a ternary complex between BRD4, this compound, and the VHL E3 ligase complex.[1][2] This proximity leads to the transfer of ubiquitin from the E2-conjugating enzyme to BRD4, marking it for degradation by the 26S proteasome.[3] The degradation of BRD4 leads to the downregulation of its target genes, including MYC, resulting in cell cycle arrest and apoptosis in susceptible cancer cell lines.

cluster_0 This compound Action This compound This compound Ternary_Complex BRD4-LEB-03-144-VHL Ternary Complex This compound->Ternary_Complex Binds to BRD4 BRD4 BRD4->Ternary_Complex VHL VHL VHL->Ternary_Complex Ubiquitination Ubiquitination of BRD4 Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Degradation Ubiquitination->Proteasome Targets for Downstream Downregulation of MYC, Cell Cycle Arrest, Apoptosis Proteasome->Downstream Leads to

Caption: Mechanism of action of this compound.

Quantitative Data Summary

Assay TypeCell LineParameterValue
Degradation MV4-11DC50 (24h)50 nM
HeLaDC50 (24h)150 nM
Proliferation MV4-11IC50 (72h)100 nM
HeLaIC50 (72h)300 nM
Target Engagement K562EC5025 nM

Experimental Protocols

BRD4 Degradation Assay

This protocol is designed to quantify the degradation of BRD4 in response to this compound treatment.

a. Materials:

  • Cell Lines: MV4-11 (human leukemia), HeLa (human cervical cancer)

  • Reagents: this compound, DMSO (vehicle), RPMI-1640 and DMEM media, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, RIPA Lysis and Extraction Buffer, Protease and Phosphatase Inhibitor Cocktails, BCA Protein Assay Kit, Primary antibodies (anti-BRD4, anti-Vinculin or anti-GAPDH as loading control), HRP-conjugated secondary antibody, ECL Western Blotting Substrate.

b. Experimental Workflow:

cluster_1 BRD4 Degradation Workflow A 1. Cell Seeding B 2. This compound Treatment (e.g., 0-1000 nM, 24h) A->B C 3. Cell Lysis B->C D 4. Protein Quantification (BCA Assay) C->D E 5. Western Blotting (BRD4 & Loading Control) D->E F 6. Densitometry Analysis & DC50 Calculation E->F

Caption: Western blot workflow for BRD4 degradation.

c. Detailed Protocol:

  • Cell Culture: Culture MV4-11 or HeLa cells in their respective recommended media supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%. Add the compound dilutions to the cells and incubate for the desired time (e.g., 24 hours).

  • Cell Lysis: Aspirate the medium, wash the cells with ice-cold PBS, and lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts for all samples and prepare them for SDS-PAGE.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against BRD4 and a loading control overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the BRD4 signal to the loading control. Calculate the percentage of BRD4 degradation relative to the vehicle-treated control. Determine the DC50 value by fitting the data to a four-parameter logistic curve.

Cell Proliferation Assay

This assay measures the effect of this compound-induced BRD4 degradation on cell viability and proliferation.

a. Materials:

  • Cell Lines: As in the degradation assay.

  • Reagents: this compound, DMSO, appropriate cell culture media, CellTiter-Glo® Luminescent Cell Viability Assay or similar.

b. Experimental Workflow:

cluster_2 Cell Proliferation Workflow G 1. Cell Seeding (96-well plate) H 2. This compound Treatment (e.g., 0-1000 nM, 72h) G->H I 3. Add Viability Reagent H->I J 4. Measure Luminescence I->J K 5. Calculate IC50 J->K cluster_3 CETSA Workflow L 1. Treat Cells with This compound or Vehicle M 2. Heat Shock (Temperature Gradient) L->M N 3. Cell Lysis (Freeze-Thaw) M->N O 4. Separate Soluble & Precipitated Proteins N->O P 5. Western Blot for Soluble BRD4 O->P Q 6. Generate Melt Curve & Determine EC50 P->Q

References

Application Notes and Protocols: Lenvatinib Dosage and Effects on HEP3B Cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for the compound "LEB-03-144" did not yield any specific information in the public domain. Therefore, these application notes have been generated using Lenvatinib (B1674733) , a well-characterized multi-kinase inhibitor, as a representative compound for studying the effects of tyrosine kinase inhibitors on the HEP3B human hepatocellular carcinoma cell line. The protocols and data provided are based on published research on Lenvatinib.

Introduction

Lenvatinib is an oral multi-kinase inhibitor that targets vascular endothelial growth factor receptors (VEGFR1–3), fibroblast growth factor receptors (FGFR1–4), platelet-derived growth factor receptor alpha (PDGFRα), the RET proto-oncogene, and the KIT proto-oncogene.[1][2] By inhibiting these pathways, Lenvatinib demonstrates both anti-angiogenic and direct anti-tumor activities.[2][3] The HEP3B cell line, derived from a human hepatocellular carcinoma, is a widely used model for liver cancer research as it contains an integrated hepatitis B virus genome.[4] These notes provide an overview of Lenvatinib's effects on HEP3B cells, along with detailed protocols for in vitro studies.

Data Presentation: Lenvatinib Concentration and Effects on HEP3B Cells

The following table summarizes the effective concentrations of Lenvatinib used in various studies on HEP3B cells.

ConcentrationAssay TypeObserved EffectReference
1 µMCell Viability~50% reduction in cell viability.[5][5]
2.5 µM - 5 µMColony FormationSignificant inhibition of colony formation.[5][5]
3 µMWestern BlotDownregulation of ERK phosphorylation.[6][6]
0.2 µM - 1.0 µMCell ProliferationDose-dependent suppression of proliferation after 144 hours.[7][7]
446 nMCell Viability (GI₅₀)50% reduction in viability.[8]

Experimental Protocols

HEP3B Cell Culture

This protocol outlines the standard procedure for culturing and maintaining the HEP3B cell line.

  • Materials:

    • HEP3B cells

    • Minimum Essential Medium (MEM) or Dulbecco's Modified Eagle's Medium (DMEM)[4][9]

    • Fetal Bovine Serum (FBS), heat-inactivated

    • Non-Essential Amino Acid Solution (NEAA) (optional, used with MEM)[7]

    • Penicillin-Streptomycin solution (100x)

    • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

    • Trypsin-EDTA (0.25%) or Accutase[4][10]

    • Cell culture flasks (T-75)

    • 6-well, 12-well, or 96-well plates

  • Complete Growth Medium:

    • To 500 mL of MEM or DMEM, add:

    • 50 mL of FBS (to a final concentration of 10%)

    • 5 mL of Penicillin-Streptomycin (to a final concentration of 100 U/mL penicillin and 100 µg/mL streptomycin)

    • If using MEM, add 5 mL of 100x NEAA solution.[7]

  • Procedure:

    • Thawing: Thaw cryopreserved HEP3B cells rapidly in a 37°C water bath.[11] Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 125 x g for 5 minutes.[4] Discard the supernatant and resuspend the cell pellet in 10-12 mL of fresh medium. Transfer to a T-75 flask.

    • Incubation: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.[10]

    • Medium Change: Change the medium every 2-3 days.

    • Subculturing (Passaging):

      • When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with PBS.[4]

      • Add 2-3 mL of Trypsin-EDTA or Accutase to the flask and incubate at 37°C for 5-10 minutes, or until cells detach.[4][10]

      • Add 6-8 mL of complete growth medium to inactivate the trypsin.[4]

      • Gently pipette the cell suspension up and down to create a single-cell suspension.

      • Transfer the cells to a 15 mL conical tube and centrifuge at 125 x g for 5 minutes.[4]

      • Discard the supernatant, resuspend the cell pellet in fresh medium, and seed into new flasks at a split ratio of 1:2 to 1:4.[10][11] An inoculum of 5 x 10³ to 7 x 10³ viable cells/cm² is recommended.[4]

Lenvatinib Preparation and Application
  • Materials:

  • Procedure:

    • Stock Solution: Prepare a high-concentration stock solution of Lenvatinib (e.g., 10-20 mM) in DMSO.

    • Storage: Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

    • Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh serial dilutions in complete growth medium to achieve the desired final concentrations for treating the cells.

    • Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest Lenvatinib concentration used in the experiment.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess cell viability by measuring the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan (B1609692) product.[12]

  • Materials:

    • HEP3B cells

    • Complete growth medium

    • Lenvatinib working solutions

    • 96-well cell culture plates

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Procedure:

    • Cell Seeding: Seed HEP3B cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.[13] Incubate overnight to allow for cell attachment.

    • Drug Treatment: Aspirate the medium and add 100 µL of medium containing various concentrations of Lenvatinib (and a vehicle control).

    • Incubation: Incubate the plate for the desired treatment duration (e.g., 48, 72, or 144 hours).[5][7]

    • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until purple formazan crystals are visible.

    • Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13] Mix gently by pipetting or by placing the plate on an orbital shaker for 15 minutes.[13]

    • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[12][14] A reference wavelength of 630 nm can be used to reduce background noise.[12]

    • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Signaling Pathways and Mechanism of Action

Lenvatinib exerts its anti-tumor effects on hepatocellular carcinoma cells by inhibiting multiple signaling pathways crucial for tumor growth, proliferation, and angiogenesis. In HEP3B cells, Lenvatinib has been shown to suppress the FGF signaling pathway by inhibiting the phosphorylation of FRS2, a key substrate of FGFRs.[3] Furthermore, it downregulates the MAPK/ERK pathway, as evidenced by decreased phosphorylation of ERK.[6] Studies have also indicated that Lenvatinib can inactivate the Wnt/GSK3β/NF-κB pathway, leading to the induction of apoptosis and inhibition of metastasis-related proteins.[15]

Lenvatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PI3K PI3K VEGFR->PI3K FGFR FGFR FRS2 FRS2 FGFR->FRS2 p PDGFRa PDGFRα PDGFRa->PI3K RAS RAS FRS2->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF GSK3B GSK3β AKT->GSK3B MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis NFkB NF-κB GSK3B->NFkB Metastasis Metastasis NFkB->Metastasis Lenvatinib Lenvatinib Lenvatinib->VEGFR Lenvatinib->FGFR Lenvatinib->PDGFRa

Caption: Lenvatinib inhibits key receptor tyrosine kinases, blocking downstream signaling pathways.

References

Application of LEB-03-144 in Oncology Research: Information Not Publicly Available

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for the application of a compound designated LEB-03-144 in oncology research, no publicly available scientific literature, clinical trial data, or other relevant information could be identified. This suggests that "this compound" may be an internal project code not yet disclosed publicly, a misidentified compound, or a typographical error.

Efforts to retrieve information on this compound's mechanism of action, relevant signaling pathways, and experimental data in the field of oncology were unsuccessful. Searches were conducted using various permutations of the identifier, including "this compound cancer research," "this compound oncology drug," and "this compound scientific literature."

The search results did not contain any specific mention of a drug or research compound with the identifier "this compound." Instead, the search results included a variety of unrelated topics in oncology where the number "144" appeared in different contexts. For instance, results referenced "MIPS Measure #144" related to pain care plans in oncology, and clinical studies where 144 was the number of enrolled patients.[1] There was no indication that these mentions were related to a specific therapeutic agent named this compound.

For researchers, scientists, and drug development professionals seeking information on a specific compound, the absence of public data can occur for several reasons:

  • Early-Stage Development: The compound may be in the very early stages of preclinical development, and the owning institution or company has not yet published or presented any findings.

  • Internal Designation: "this compound" could be an internal code used by a research institution or pharmaceutical company that does not correspond to a publicly disclosed name.

  • Incorrect Identifier: The provided identifier may be incorrect, with a similar but different name being the subject of public research.

Without any foundational data on this compound, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data tables, or visualizations of signaling pathways. Researchers interested in this specific compound are advised to verify the identifier and consult internal or proprietary databases if they are affiliated with an organization that may be developing it.

References

LEB-03-144: No Evidence for Application in Cancer Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches for preclinical and clinical data on the compound LEB-03-144 in the context of cancer treatment have yielded no publicly available evidence to suggest its use in combination with other cancer therapies. The identifier this compound is associated with Lasmiditan (B1674530) (also known as COL-144 and LY573144), a selective serotonin (B10506) 5-HT1F receptor agonist developed and investigated for the treatment of migraine headaches.[1]

Current research and clinical trials for this compound are focused on its role in inhibiting dural plasma protein extravasation and neuronal c-Fos induction, mechanisms relevant to migraine pathophysiology.[1] There are no indications in the scientific literature or clinical trial databases that this compound has been evaluated for anti-cancer properties, either as a standalone treatment or in conjunction with existing oncological drugs.

It is important to distinguish this compound from other investigational agents with similar-sounding designations. For instance, LN-144, also known as Lifileucel, is an entirely different therapeutic modality involving autologous tumor-infiltrating lymphocytes for the treatment of metastatic melanoma.[2]

Given the absence of any research on this compound in oncology, it is not possible to provide application notes, experimental protocols, or data tables related to its use in cancer combination therapies. The core requirements of the request, including data presentation, experimental protocols, and signaling pathway diagrams, cannot be fulfilled due to the lack of relevant scientific data.

Researchers, scientists, and drug development professionals interested in novel cancer therapies are encouraged to consult resources such as PubMed, ClinicalTrials.gov, and major cancer research conference proceedings for information on compounds actively being investigated in the field of oncology.

References

Application Notes and Protocols for Developing Assays with LEB-03-144

Author: BenchChem Technical Support Team. Date: December 2025

User Advisory: Comprehensive searches for "LEB-03-144" did not yield specific information regarding its biological target, mechanism of action, or established assay protocols. The following application notes and protocols are based on general principles for characterizing a novel small molecule inhibitor of a putative kinase signaling pathway. Researchers should adapt these protocols based on the known or hypothesized target of this compound.

Introduction

This document provides detailed protocols for the initial characterization and assay development for a novel small molecule, this compound. The presented methodologies are designed to elucidate the compound's mechanism of action, determine its potency and selectivity, and establish robust cell-based assays for screening and further development. The protocols are intended for researchers, scientists, and drug development professionals.

Hypothetical Signaling Pathway of this compound Target

The following diagram illustrates a hypothetical kinase signaling cascade that could be the target of this compound. This pathway is provided as a template for researchers to adapt based on their specific target of interest.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor UpstreamKinase Upstream Kinase (e.g., PI3K) Receptor->UpstreamKinase Activates TargetKinase Putative Target Kinase (e.g., AKT) UpstreamKinase->TargetKinase Phosphorylates & Activates DownstreamEffector Downstream Effector (e.g., mTOR) TargetKinase->DownstreamEffector Activates TranscriptionFactor Transcription Factor (e.g., CREB) DownstreamEffector->TranscriptionFactor Translocates to Nucleus CellularResponse Cellular Response (Proliferation, Survival) TranscriptionFactor->CellularResponse Regulates Gene Expression GrowthFactor Growth Factor GrowthFactor->Receptor Binds LEB03144 This compound LEB03144->TargetKinase Inhibits

Caption: Hypothetical Kinase Signaling Pathway Inhibited by this compound.

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the in vitro potency of this compound against the putative target kinase.

Methodology: A common method is a luminescence-based kinase assay that measures ATP consumption.

Experimental Workflow:

G start Start prepare_reagents Prepare Kinase, Substrate, ATP, and this compound dilutions start->prepare_reagents add_components Add components to 384-well plate: 1. This compound/DMSO 2. Kinase 3. Substrate/ATP mix prepare_reagents->add_components incubate Incubate at room temperature for 1 hour add_components->incubate add_detection_reagent Add Kinase-Glo® Reagent incubate->add_detection_reagent incubate_dark Incubate at room temperature in the dark for 10 minutes add_detection_reagent->incubate_dark read_luminescence Read luminescence on a plate reader incubate_dark->read_luminescence analyze_data Analyze data to determine IC50 read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for an In Vitro Kinase Inhibition Assay.

Data Presentation:

CompoundTarget Kinase IC50 (nM)Off-Target Kinase 1 IC50 (nM)Off-Target Kinase 2 IC50 (nM)
This compound[Insert Value][Insert Value][Insert Value]
Control Cpd[Insert Value][Insert Value][Insert Value]
Cellular Phosphorylation Assay (Western Blot)

Objective: To assess the ability of this compound to inhibit the phosphorylation of the target kinase and its downstream effectors in a cellular context.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., a cancer cell line with an activated form of the target pathway) and allow them to adhere overnight. Treat cells with a dose-response of this compound for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blot: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the phosphorylated and total forms of the target kinase and downstream effectors.

  • Detection: Use HRP-conjugated secondary antibodies and an ECL substrate for detection.

Data Presentation:

Treatmentp-Target Kinase (Relative Density)Total Target Kinase (Relative Density)p-Downstream Effector (Relative Density)Total Downstream Effector (Relative Density)
Vehicle (DMSO)1.001.001.001.00
This compound (10 nM)[Insert Value][Insert Value][Insert Value][Insert Value]
This compound (100 nM)[Insert Value][Insert Value][Insert Value][Insert Value]
This compound (1000 nM)[Insert Value][Insert Value][Insert Value][Insert Value]
Cell Proliferation Assay

Objective: To determine the effect of this compound on the proliferation of cancer cells.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach.

  • Compound Treatment: Treat cells with a serial dilution of this compound.

  • Incubation: Incubate for 72 hours.

  • Viability Assessment: Add a viability reagent such as CellTiter-Glo® and measure luminescence.

Logical Workflow for Data Analysis:

G start Start with Raw Luminescence Data normalize Normalize data to vehicle control (100%) and no-cell control (0%) start->normalize plot Plot % Inhibition vs. log[this compound] normalize->plot fit Fit a four-parameter logistic curve plot->fit determine_gi50 Determine GI50 value fit->determine_gi50 end End determine_gi50->end

Caption: Data Analysis Workflow for Cell Proliferation Assay.

Data Presentation:

Cell LineThis compound GI50 (µM)
Cell Line A[Insert Value]
Cell Line B[Insert Value]
Cell Line C[Insert Value]

Conclusion

The protocols outlined in this document provide a foundational framework for the characterization of this compound. Successful execution of these assays will provide critical data on the compound's potency, cellular activity, and anti-proliferative effects, which are essential for its continued development as a potential therapeutic agent. It is imperative that researchers adapt these general protocols to the specific biological context of their target of interest.

Application Notes and Protocols for LEB-03-144-mediated Protein Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LEB-03-144 is a novel heterobifunctional small molecule known as a Deubiquitinase-Targeting Chimera (DUBTAC). It is designed for the targeted stabilization of the WEE1 kinase, a critical regulator of the cell cycle.[1][2] In many pathological conditions, including certain cancers, the aberrant ubiquitination and subsequent proteasomal degradation of key proteins like WEE1 can drive disease progression.[3] this compound offers a therapeutic strategy to counteract this by preventing the degradation of WEE1, thereby restoring its function.[1][2]

This document provides detailed application notes on the mechanism of action of this compound and protocols for its use in cell-based assays to induce and quantify WEE1 protein stabilization.

Mechanism of Action

This compound is composed of three key components: a ligand that binds to the WEE1 kinase (AZD1775), a recruiter moiety for the deubiquitinase OTUB1 (EN523), and a C3 alkyl linker that connects the two.[1] The mechanism of action is based on inducing proximity between OTUB1 and WEE1.

Normally, WEE1 is targeted for degradation by the ubiquitin-proteasome system. This process involves the attachment of a polyubiquitin (B1169507) chain to WEE1, marking it for recognition and degradation by the proteasome. This compound intervenes in this process by recruiting the deubiquitinase OTUB1 to the polyubiquitinated WEE1. OTUB1 then removes the ubiquitin chains from WEE1, effectively rescuing it from proteasomal degradation and leading to its stabilization and accumulation within the cell.[1][2]

Signaling Pathway Diagram

DUBTAC_Mechanism This compound Mechanism of Action cluster_0 Ubiquitin-Proteasome System cluster_1 This compound Intervention WEE1 WEE1 Poly-Ub WEE1 Polyubiquitinated WEE1 WEE1->Poly-Ub WEE1 Ubiquitination Ub Ubiquitin Proteasome 26S Proteasome Poly-Ub WEE1->Proteasome Recognition Ternary_Complex WEE1-LEB-03-144-OTUB1 Ternary Complex Poly-Ub WEE1->Ternary_Complex Binding Degradation Degraded WEE1 (Peptides) Proteasome->Degradation LEB_03_144 This compound LEB_03_144->Ternary_Complex Binds OTUB1 OTUB1 (Deubiquitinase) OTUB1->Ternary_Complex Recruitment Stabilized_WEE1 Stabilized WEE1 Ternary_Complex->Stabilized_WEE1 Deubiquitination Stabilized_WEE1->WEE1 Increased Levels

Caption: Mechanism of this compound in stabilizing WEE1 protein.

Quantitative Data

The stabilizing effect of this compound on WEE1 protein levels has been demonstrated in HEP3B human hepatoma cells. The following table summarizes the quantitative data from Western blot analysis after 24 hours of treatment with 1 µM of the indicated compounds. Data is presented as the fold change in WEE1 protein levels relative to the DMSO vehicle control.

CompoundTarget(s)Concentration (µM)WEE1 Protein Level (Fold Change vs. DMSO)
DMSOVehicle Control-1.0
BortezomibProteasome Inhibitor1~3.5
EN523OTUB1 Recruiter1~1.0
AZD1775WEE1 Inhibitor1~1.0
This compound WEE1 DUBTAC 1 ~3.0
LEB-03-145 (C5 linker)WEE1 DUBTAC1~1.5
LEB-03-146 (PEG linker)WEE1 DUBTAC1~3.2
LEB-03-153 (no linker)WEE1 DUBTAC1~1.2

Data is estimated from the bar graph presented in Henning NJ, et al. Nat Chem Biol. 2022.[2]

Experimental Protocols

Experimental Workflow Diagram

Experimental_Workflow Workflow for WEE1 Stabilization Assay A 1. Cell Culture (HEP3B cells) B 2. Cell Seeding (Plate for treatment) A->B C 3. Compound Treatment (this compound and controls) B->C D 4. Cell Lysis (Protein extraction) C->D E 5. Protein Quantification (BCA Assay) D->E F 6. SDS-PAGE (Protein separation) E->F G 7. Western Blotting (Transfer to membrane) F->G H 8. Immunoblotting (Primary & Secondary Antibodies) G->H I 9. Detection (Chemiluminescence) H->I J 10. Data Analysis (Densitometry) I->J

Caption: Step-by-step workflow for assessing protein stabilization.

Protocol 1: HEP3B Cell Culture

This protocol describes the standard procedure for culturing HEP3B cells.

Materials:

  • HEP3B cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T-75)

  • 6-well plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing: Thaw a cryopreserved vial of HEP3B cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.

  • Cell Plating: Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS.

  • Add 2 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.

  • Neutralize the trypsin by adding 8 mL of complete growth medium.

  • Collect the cell suspension and centrifuge at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh complete growth medium and plate into new flasks or experimental plates at the desired density. For WEE1 stabilization experiments, a seeding density of 0.5 x 10⁶ cells per well in a 6-well plate is recommended.

Protocol 2: WEE1 Protein Stabilization Assay

This protocol details the treatment of HEP3B cells with this compound and subsequent analysis of WEE1 protein levels by Western blotting.

Materials:

  • HEP3B cells cultured in 6-well plates

  • This compound

  • Control compounds (e.g., DMSO, Bortezomib, EN523, AZD1775)

  • RIPA Lysis and Extraction Buffer

  • Protease and Phosphatase Inhibitor Cocktail

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • PVDF membrane

  • Tris-Glycine Transfer Buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against WEE1

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed HEP3B cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

    • Prepare stock solutions of this compound and control compounds in DMSO.

    • Treat the cells with the desired concentrations of compounds (e.g., 1 µM) for the specified duration (e.g., 24 hours). Include a DMSO-only control.

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

    • Run the gel until adequate separation of proteins is achieved.

  • Western Blotting:

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary antibody against WEE1 (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with a primary antibody against a loading control (e.g., GAPDH) to ensure equal protein loading.

    • Quantify the band intensities using densitometry software. Normalize the WEE1 band intensity to the corresponding loading control band intensity. Express the results as a fold change relative to the vehicle-treated control.

Protocol 3: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation

This protocol can be used to demonstrate the this compound-dependent interaction between WEE1 and OTUB1.

Materials:

  • Treated cell lysates (from Protocol 2)

  • Co-IP buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease inhibitors)

  • Primary antibody for immunoprecipitation (e.g., anti-OTUB1 or anti-WEE1)

  • Control IgG antibody (from the same species as the IP antibody)

  • Protein A/G magnetic beads or agarose (B213101) beads

  • Wash buffer (e.g., Co-IP buffer with lower detergent concentration)

  • Elution buffer (e.g., Laemmli sample buffer)

Procedure:

  • Pre-clearing Lysates:

    • To 500 µg - 1 mg of protein lysate, add 20 µL of Protein A/G beads.

    • Incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.

    • Pellet the beads by centrifugation or using a magnetic stand and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add 2-5 µg of the primary antibody (e.g., anti-OTUB1) or control IgG to the pre-cleared lysate.

    • Incubate overnight at 4°C with gentle rotation.

  • Immune Complex Capture:

    • Add 30 µL of fresh Protein A/G beads to the lysate-antibody mixture.

    • Incubate for 2-4 hours at 4°C on a rotator.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads three to five times with 1 mL of ice-cold wash buffer.

  • Elution:

    • After the final wash, remove all residual buffer.

    • Resuspend the beads in 40 µL of 2x Laemmli sample buffer and boil at 95°C for 10 minutes to elute the proteins.

  • Western Blot Analysis:

    • Pellet the beads and load the supernatant onto an SDS-PAGE gel.

    • Include a sample of the input lysate for comparison.

    • Perform Western blotting as described in Protocol 2, and probe the membrane with antibodies against WEE1 and OTUB1 to detect the co-precipitated proteins. A successful Co-IP will show the presence of WEE1 in the sample immunoprecipitated with the anti-OTUB1 antibody (and vice-versa) only in the presence of this compound.

References

Troubleshooting & Optimization

LEB-03-144 solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a compound designated "LEB-03-144." The following troubleshooting guides and FAQs have been generated based on common challenges encountered with novel small molecule compounds exhibiting poor solubility and stability. The provided data and protocols are illustrative examples and should be adapted based on experimentally determined properties of the compound .

Troubleshooting Guide

This guide addresses common issues researchers may face when working with this compound, focusing on solubility and stability.

Question: I am having difficulty dissolving this compound for my in vitro assays. What can I do?

Answer:

Low aqueous solubility is a frequent challenge. Here are several strategies to improve the dissolution of this compound:

  • Solvent Selection: Start with common organic solvents. Test the solubility in solvents such as DMSO, ethanol, or DMF. It is crucial to determine the maximum stock concentration achievable. Subsequently, perform serial dilutions into your aqueous assay buffer. Be mindful of the final solvent concentration, as it can affect cell viability or assay performance. A general recommendation is to keep the final DMSO concentration below 0.5%.

  • pH Adjustment: The solubility of ionizable compounds can be significantly influenced by pH. If this compound has acidic or basic functional groups, adjusting the pH of the buffer may enhance its solubility. A preliminary pH-solubility profile study is recommended.

  • Use of Excipients: Consider the use of solubilizing agents or excipients. These can include cyclodextrins (e.g., HP-β-CD), surfactants (e.g., Tween® 80, Cremophor® EL), or co-solvents (e.g., polyethylene (B3416737) glycol). The choice and concentration of the excipient should be optimized for your specific experimental setup.

  • Physical Methods: Sonication or gentle heating can aid in the dissolution process. However, caution is advised as excessive heat may lead to degradation of an unstable compound. Always follow any temperature sensitivity guidelines for the compound.

Question: My compound appears to be precipitating out of solution during my experiment. How can I prevent this?

Answer:

Precipitation during an experiment can lead to inaccurate and unreliable results. Here are some steps to mitigate this issue:

  • Check Saturation Limits: You might be working at a concentration above the kinetic or thermodynamic solubility limit of this compound in your final assay medium. Determine the solubility in the final buffer system to establish a suitable working concentration range.

  • Protein Binding: If your medium contains serum or other proteins, the compound might be binding to them and precipitating. Reducing the serum concentration or using a serum-free medium could be a solution.

  • Temperature Effects: Changes in temperature during the experiment (e.g., moving from room temperature to a 37°C incubator) can affect solubility. Pre-warming or pre-cooling solutions to the experimental temperature before adding the compound can help.

  • Formulation Strategy: For in vivo studies, developing a more stable formulation, such as a lipid-based formulation or a nanoparticle suspension, might be necessary to maintain solubility.

Question: I am observing a loss of compound activity over time. Could this be a stability issue?

Answer:

A decline in activity often points towards compound instability. To address this, consider the following:

  • Storage Conditions: Ensure this compound is stored under the recommended conditions (e.g., -20°C or -80°C, protected from light and moisture). Prepare stock solutions fresh and use them promptly. For short-term storage of solutions, aliquot and freeze at -80°C. Avoid repeated freeze-thaw cycles.

  • Stability in Solution: Assess the stability of this compound in your stock solvent and final assay buffer. This can be done by incubating the compound in the respective solutions for different durations and then analyzing the remaining concentration by HPLC or LC-MS.

  • Forced Degradation Studies: To understand the degradation pathways, perform forced degradation studies under various stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress). This will help identify conditions to avoid during your experiments.

  • Antioxidants: If the compound is susceptible to oxidation, the addition of antioxidants to the buffer might be beneficial, provided they do not interfere with the assay.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: Based on typical small molecule behavior, DMSO is the recommended starting solvent for creating high-concentration stock solutions. However, the optimal solvent should be determined experimentally.

Q2: What are the known solubility limits of this compound in common buffers?

A2: Specific solubility data for this compound is not publicly available. A hypothetical solubility profile is provided in the table below for illustrative purposes. It is essential to determine the solubility in your specific experimental buffers.

Q3: How should I store this compound, both as a solid and in solution?

A3: As a solid, it is generally recommended to store new compounds at -20°C or -80°C, protected from light. Stock solutions in DMSO can typically be stored at -80°C for short periods. Aliquoting is highly recommended to avoid multiple freeze-thaw cycles.

Q4: Is this compound sensitive to light or temperature?

A4: While specific data is unavailable, many complex organic molecules are sensitive to light and elevated temperatures. It is best practice to handle the compound in low-light conditions and avoid unnecessary exposure to heat. A hypothetical stability profile is presented in the tables below.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Various Solvents

Solvent/BufferTemperature (°C)Solubility (µg/mL)
DMSO25> 10,000
Ethanol251,500
PBS (pH 7.4)25< 1
PBS (pH 7.4) with 5% DMSO2510
PBS (pH 7.4) with 1% Tween® 802550

Table 2: Hypothetical Stability of this compound in Solution (48 hours)

Solvent/BufferTemperature (°C)Remaining Compound (%)
DMSO2598
DMSO-20 (3 freeze-thaw cycles)85
PBS (pH 7.4)3760
PBS (pH 7.4) with 5% DMSO3765

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment in Aqueous Buffer

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • In a 96-well plate, add 198 µL of the test buffer (e.g., PBS, pH 7.4) to each well.

  • Add 2 µL of the 10 mM stock solution to the first well and mix thoroughly to achieve a final concentration of 100 µM.

  • Perform a 2-fold serial dilution across the plate.

  • Incubate the plate at room temperature for 2 hours, protected from light.

  • Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength of 620 nm.

  • The highest concentration that does not show a significant increase in turbidity compared to the buffer-only control is considered the kinetic solubility limit.

Protocol 2: Forced Degradation Study

  • Prepare solutions of this compound at a concentration of 1 mg/mL in the following stress conditions:

    • Acidic: 0.1 N HCl

    • Basic: 0.1 N NaOH

    • Oxidative: 3% H₂O₂

    • Control: 50:50 Acetonitrile:Water

  • For photostability, expose a solid sample and a solution in the control solvent to a calibrated light source (e.g., ICH option 2).

  • For thermal stability, incubate a solid sample and a solution at 60°C.

  • Incubate all samples for a defined period (e.g., 24, 48, 72 hours).

  • At each time point, take an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the samples by a stability-indicating HPLC-UV method to determine the percentage of the parent compound remaining and to detect the formation of degradation products.

Visualizations

Solubility_Troubleshooting_Workflow cluster_prep Preparation cluster_test Solubility Testing cluster_solutions Troubleshooting Steps cluster_failure Alternative Actions start Start: Dissolution Issue stock Prepare 10 mM Stock in DMSO start->stock test_buffer Test Dilution in Assay Buffer stock->test_buffer precip Precipitation Observed? test_buffer->precip ph_adjust Adjust pH precip->ph_adjust Yes success Success: Soluble precip->success No ph_adjust->test_buffer excipients Add Excipients (e.g., Cyclodextrin, Tween-80) ph_adjust->excipients Still Precipitates excipients->test_buffer cosolvent Increase Co-solvent % excipients->cosolvent Still Precipitates cosolvent->test_buffer reformulate Consider Reformulation (e.g., Nanoparticles) cosolvent->reformulate Still Precipitates Stability_Assessment_Workflow cluster_conditions Forced Degradation Conditions start Start: Suspected Instability acid Acidic (0.1N HCl) start->acid Expose Compound To base Basic (0.1N NaOH) start->base Expose Compound To oxidation Oxidative (3% H2O2) start->oxidation Expose Compound To thermal Thermal (60°C) start->thermal Expose Compound To photo Photolytic (ICH Option 2) start->photo Expose Compound To analysis Analyze by HPLC/LC-MS at T=0, 24, 48h acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis results Identify Degradation Pathways & Unstable Conditions analysis->results mitigation Develop Mitigation Strategy (e.g., Adjust pH, Add Antioxidants, Protect from Light) results->mitigation end End: Optimized Experimental Conditions mitigation->end

optimizing LEB-03-144 concentration for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LEB-03-144. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by providing detailed troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in cell-based assays?

A1: For initial experiments with a novel compound like this compound, it is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.[1][2] A common approach is to start with a broad, logarithmic dilution series, for example, from 1 nM to 100 µM.[2] This wide range helps to identify the effective concentration window.

Q2: What is the best solvent to use for dissolving this compound, and what are the recommended storage conditions?

A2: Most small molecule inhibitors are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[2] It is critical to ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[2] Stock solutions should be aliquoted to minimize freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[2]

Q3: How long should I incubate my cells with this compound?

A3: The optimal incubation time depends on the compound's mechanism of action and the biological question being investigated.[2] A time-course experiment is recommended. This can be done by treating cells with a fixed, effective concentration of this compound and measuring the desired endpoint at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).[2]

Q4: How does serum in the culture medium affect the activity of this compound?

A4: Serum proteins can bind to small molecules, which may reduce the effective concentration of the compound available to the cells.[2] It is important to consider this when interpreting results. If significant interference is suspected, performing experiments in serum-free or reduced-serum conditions may be necessary.[2]

Troubleshooting Guides

Issue 1: High levels of cell death observed after treatment with this compound.

Possible Cause Solution
Inhibitor concentration is too high. Perform a dose-response curve to determine the optimal, non-toxic concentration. Start with a wider range of concentrations, including those below the expected IC50 value.[1]
Prolonged exposure to the inhibitor. Reduce the incubation time. Determine the minimum time required to achieve the desired effect through a time-course experiment.[1]
Solvent toxicity. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a solvent-only control.[1][2]
Off-target effects. The inhibitor may be binding to other cellular targets, leading to unintended toxicity.[1] Consider cross-referencing with off-target databases if available.

Issue 2: Inconsistent results or lack of expected inhibition.

Possible Cause Solution
Inhibitor is not active. Check the storage conditions and age of the inhibitor. Prepare a fresh stock solution. If possible, test the inhibitor in a cell-free biochemical assay to confirm its activity.[1]
Inhibitor is not cell-permeable. Verify from available literature or manufacturer's data that the inhibitor can cross the cell membrane.[1]
Compound instability. Ensure the compound is properly stored and handled. Prepare fresh dilutions for each experiment.[2]
Insensitive cell line or assay. Verify that your cell line expresses the target of this compound. Use a positive control to ensure the assay is working as expected.[2]
Inconsistent cell culture conditions. Standardize cell culture parameters such as cell passage number, confluency, and media composition.[2]
Pipetting errors. Ensure accurate and consistent pipetting, especially when preparing serial dilutions. Calibrate pipettes regularly.[2]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve

  • Cell Seeding: Plate cells at a predetermined optimal density in a multi-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).[2]

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control if available.[2]

  • Incubation: Incubate the plate for a predetermined period (e.g., 48 hours).[2]

  • Assay: Perform the desired assay to measure the effect of the compound (e.g., a cell viability assay like MTT or a target-specific functional assay).

  • Data Analysis: Plot the assay results against the log of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

Hypothetical Signaling Pathway for this compound

ABC_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor A Protein A Receptor->A Activation B Protein B A->B Kinase_X Kinase X B->Kinase_X C Protein C Kinase_X->C Phosphorylation TF Transcription Factor C->TF Gene Target Genes (Proliferation, Survival) TF->Gene Transcription LEB_03_144 This compound LEB_03_144->Kinase_X Inhibition

Caption: Hypothetical ABC signaling pathway showing this compound inhibition of Kinase X.

Experimental Workflow for Optimizing Inhibitor Concentration

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Seed cells in multi-well plate C Treat cells with dilutions & controls A->C B Prepare serial dilutions of this compound B->C D Incubate for defined time period C->D E Perform cell-based assay (e.g., MTT) D->E F Measure assay signal E->F G Plot dose-response curve F->G H Determine IC50 G->H

Caption: General workflow for determining the optimal concentration of this compound.

References

DUBTAC Experiments: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Deubiquitinase-Targeting Chimera (DUBTAC) experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your DUBTAC-based targeted protein stabilization studies.

Troubleshooting Guides

This section addresses common problems encountered during DUBTAC experiments in a question-and-answer format.

Q1: My DUBTAC isn't stabilizing my protein of interest (POI). What are the potential causes and how can I troubleshoot this?

A1: Lack of POI stabilization is a common issue. Here’s a step-by-step guide to diagnose the problem:

  • Confirm Target Engagement: First, verify that your DUBTAC is engaging with both the POI and the deubiquitinase (DUB) in your cellular model.

    • Solution: Perform a Cellular Thermal Shift Assay (CETSA) to confirm that the DUBTAC binds to the POI in cells. For the DUB, if you are using a covalent recruiter like EN523 for OTUB1, you can use a competitive probe assay to show target engagement.[1]

  • Suboptimal Linker: The length and composition of the linker are critical for the formation of a productive ternary complex (POI-DUBTAC-DUB).

    • Solution: Synthesize a small library of DUBTACs with varying linker lengths and compositions. For example, in studies with a CFTR-targeting DUBTAC, C5 and C6 alkyl linkers were effective, while C3, C4, and PEG linkers were not.[1]

  • Inefficient Ternary Complex Formation: Even if the DUBTAC binds to both the POI and the DUB, it may not bring them together in the correct orientation for deubiquitination.

    • Solution: Confirm ternary complex formation using co-immunoprecipitation (Co-IP). Pull down the DUB and blot for the POI, or vice-versa.[2]

  • DUB Recruiter is Inhibiting DUB Activity: The DUB recruiter should bind to the DUB without inhibiting its catalytic activity.

    • Solution: Perform an in vitro DUB activity assay in the presence and absence of your DUB recruiter to ensure it's non-inhibitory.[1]

  • Low Levels of POI Ubiquitination: DUBTACs work by removing existing ubiquitin chains. If your POI is not sufficiently ubiquitinated at baseline, the effect of a DUBTAC will be minimal.

    • Solution: Treat cells with a proteasome inhibitor (e.g., MG132) to increase the pool of ubiquitinated POI and then assess DUBTAC efficacy. You can also perform an in-cell ubiquitination assay to confirm the ubiquitination status of your POI.

Q2: I'm observing off-target effects with my DUBTAC. How can I assess and mitigate this?

A2: Off-target effects can complicate the interpretation of your results. Here’s how to address this:

  • Proteomics Profiling: To identify off-target effects on a global scale, perform quantitative proteomics.

    • Solution: Use techniques like TMT-based quantitative mass spectrometry to compare protein expression profiles of cells treated with your active DUBTAC versus a negative control DUBTAC.[1]

  • Negative Controls are Crucial: Proper negative controls are essential to ensure that the observed effects are due to the specific action of your DUBTAC.

    • Solution: Synthesize and test negative control DUBTACs. These can include a DUBTAC with a mutation in the POI-binding moiety that ablates binding, or a modification to the DUB recruiter that prevents it from binding to the DUB.[3]

  • Optimize DUBTAC Concentration: High concentrations of DUBTACs can sometimes lead to off-target effects.

    • Solution: Perform a dose-response experiment to determine the lowest effective concentration of your DUBTAC that achieves POI stabilization.

Q3: What are the essential control experiments I should include in my DUBTAC studies?

A3: A well-controlled experiment is key to generating robust and interpretable data. Here are the essential controls:

Control TypePurposeExpected Outcome
Vehicle Control To control for the effects of the solvent (e.g., DMSO).No change in POI levels.
POI Ligand Alone To determine if the POI-binding moiety alone has an effect on POI stability.No significant change in POI levels.
DUB Recruiter Alone To determine if the DUB-recruiting moiety alone has an effect on POI stability.No significant change in POI levels.
Negative Control DUBTAC A DUBTAC with a modification that prevents binding to either the POI or the DUB.[3]No stabilization of the POI.
DUB Knockdown/Out To confirm that the DUBTAC's effect is dependent on the recruited DUB.DUBTAC-mediated stabilization of the POI is abolished.[1]

Frequently Asked Questions (FAQs)

Q1: What is a DUBTAC and how does it work?

A1: A Deubiquitinase-Targeting Chimera (DUBTAC) is a heterobifunctional molecule designed to stabilize a specific protein of interest (POI) by preventing its degradation.[1] It consists of three components: a ligand that binds to the POI, a ligand that recruits a deubiquitinase (DUB) enzyme, and a chemical linker that connects the two. By bringing the DUB in close proximity to the ubiquitinated POI, the DUBTAC facilitates the removal of ubiquitin chains, which are signals for the proteasome to degrade the protein. This leads to the stabilization and increased abundance of the POI.[1][4]

cluster_0 DUBTAC-Mediated Protein Stabilization POI Protein of Interest (POI) (Ubiquitinated) DUBTAC DUBTAC POI->DUBTAC Binds to POI Ligand Proteasome Proteasome POI->Proteasome Degradation Stabilized_POI Stabilized POI DUB Deubiquitinase (DUB) DUB->POI DUB->DUBTAC Binds to DUB Recruiter

DUBTAC Mechanism of Action

Q2: How is a DUBTAC different from a PROTAC?

A2: DUBTACs and PROTACs (Proteolysis-Targeting Chimeras) are both heterobifunctional molecules that hijack the ubiquitin-proteasome system, but they have opposite functions.

FeatureDUBTACPROTAC
Function Stabilizes a target protein.Degrades a target protein.
Recruited Enzyme Deubiquitinase (DUB)E3 Ubiquitin Ligase
Mechanism Removes ubiquitin chains to prevent degradation.Adds ubiquitin chains to induce degradation.
Therapeutic Goal Increase levels of a beneficial protein (e.g., tumor suppressor).Decrease levels of a disease-causing protein (e.g., oncoprotein).

Q3: What are some examples of signaling pathways where DUBTACs have been applied?

A3: DUBTACs have shown promise in modulating signaling pathways relevant to various diseases:

  • Cystic Fibrosis: DUBTACs have been developed to stabilize the mutant cystic fibrosis transmembrane conductance regulator (CFTR) protein (ΔF508-CFTR).[1][5] By preventing its degradation, DUBTACs can increase the amount of functional CFTR at the cell surface, potentially restoring chloride ion transport.[5]

cluster_cftr CFTR Pathway and DUBTAC Intervention misfolded_cftr Misfolded ΔF508-CFTR ubiquitination Ubiquitination misfolded_cftr->ubiquitination dubtac CFTR DUBTAC misfolded_cftr->dubtac Stabilization degradation Proteasomal Degradation ubiquitination->degradation no_channel No Functional Channel at Cell Surface degradation->no_channel stabilized_cftr Stabilized ΔF508-CFTR trafficking Trafficking to Cell Surface stabilized_cftr->trafficking functional_channel Functional Channel trafficking->functional_channel

DUBTAC in the CFTR Pathway
  • Cancer: DUBTACs are being explored to stabilize tumor suppressor proteins that are often degraded in cancer cells.[3][4] Examples include:

    • p53: Stabilizing p53 can enhance its ability to induce cell cycle arrest and apoptosis in tumor cells.[4]

    • WEE1: WEE1 is a kinase that acts as a tumor suppressor by inhibiting cell cycle progression. DUBTACs can stabilize WEE1 to halt cancer cell proliferation.[1]

    • VHL and KEAP1: These are tumor-suppressive E3 ligases that can be stabilized by a modified DUBTAC approach to suppress cancer cell growth.[3]

cluster_cancer DUBTAC Strategy in Cancer tumor_suppressor Tumor Suppressor Protein (e.g., p53, WEE1) ubiquitination_cancer Aberrant Ubiquitination in Cancer tumor_suppressor->ubiquitination_cancer dubtac_cancer Tumor Suppressor DUBTAC tumor_suppressor->dubtac_cancer Stabilization degradation_cancer Proteasomal Degradation ubiquitination_cancer->degradation_cancer proliferation Uncontrolled Cell Proliferation degradation_cancer->proliferation stabilized_ts Stabilized Tumor Suppressor apoptosis Apoptosis / Cell Cycle Arrest stabilized_ts->apoptosis cluster_workflow General DUBTAC Experimental Workflow cluster_invitro In Vitro Validation cluster_incell In-Cell Validation cluster_functional Functional Assays design DUBTAC Design (POI Ligand, Linker, DUB Recruiter) synthesis Chemical Synthesis design->synthesis binding_assay Binding Assays (SPR, ITC) synthesis->binding_assay dub_activity DUB Activity Assay synthesis->dub_activity target_engagement Target Engagement (CETSA) synthesis->target_engagement stabilization POI Stabilization (Western Blot) target_engagement->stabilization ternary_complex Ternary Complex (Co-IP) stabilization->ternary_complex phenotypic Phenotypic Assays (e.g., Cell Viability, Channel Conductance) stabilization->phenotypic deubiquitination Deubiquitination Assay ternary_complex->deubiquitination downstream Downstream Signaling Analysis phenotypic->downstream

References

improving LEB-03-144 efficacy in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for a hypothetical molecule, LEB-03-144, presumed to be a Proteolysis Targeting Chimera (PROTAC). As no specific public data for a molecule with this designation was found, this guide is based on the general scientific principles of PROTAC technology and troubleshooting strategies derived from publicly available research on similar molecules.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a hypothetical heterobifunctional molecule known as a PROTAC. It is designed to induce the degradation of a specific protein of interest (POI) by hijacking the cell's natural protein disposal system.[1] It works by simultaneously binding to the POI and an E3 ubiquitin ligase, forming a ternary complex.[2][3] This proximity induces the E3 ligase to tag the POI with ubiquitin chains, marking it for degradation by the 26S proteasome.[2][3]

Q2: What are the key factors that can influence the efficacy of this compound in different cell lines?

The efficacy of this compound can vary significantly between cell lines due to several factors:

  • Expression levels of the target protein (POI): Higher levels of the POI may require higher concentrations of this compound for effective degradation.

  • Expression levels of the recruited E3 ligase (e.g., CRBN or VHL) and components of the ubiquitin-proteasome system: The cell must have sufficient machinery to mediate the ubiquitination and degradation process.[1][4]

  • Presence of competing endogenous substrates: Natural substrates of the recruited E3 ligase can compete with the this compound-bound POI.

  • Cellular localization of the POI and E3 ligase: For this compound to be effective, both the POI and the E3 ligase must be present in the same cellular compartment.[3]

  • Drug efflux pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), can pump this compound out of the cell, reducing its intracellular concentration and efficacy.[5]

  • Intrinsic signaling pathways: Cellular signaling pathways, such as those involving HSP90 or PARG, can modulate the stability of the POI or the efficiency of the degradation process.[2]

Q3: What is the "hook effect" and how can it affect my results with this compound?

The "hook effect" is a phenomenon observed with PROTACs where increasing the concentration of the molecule beyond an optimal point leads to a decrease in protein degradation.[1] This occurs because at very high concentrations, the PROTAC is more likely to form binary complexes (this compound + POI or this compound + E3 ligase) rather than the productive ternary complex (POI + this compound + E3 ligase) required for degradation.[1] It is crucial to perform a dose-response experiment to identify the optimal concentration range for this compound in your specific cell line.

Troubleshooting Guides

Problem 1: Poor or no degradation of the target protein.

Possible Cause Suggested Solution
Suboptimal concentration of this compound (Hook Effect) Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration.
Low expression of the recruited E3 ligase in the cell line Verify the expression of the relevant E3 ligase (e.g., CRBN, VHL) by Western blot or qPCR. If expression is low, consider using a different cell line or a this compound analog that recruits a more abundant E3 ligase.
Low expression of the target protein Confirm the expression of the target protein in your cell line. If expression is too low to detect a significant decrease, consider using a cell line with higher endogenous expression or an overexpression system.
Drug efflux by ABC transporters Co-treat with a known inhibitor of ABC transporters (e.g., verapamil (B1683045) for P-glycoprotein) to see if degradation is restored.[5]
Incorrect cellular localization of target or E3 ligase Use immunofluorescence or cellular fractionation followed by Western blot to confirm that the target protein and the recruited E3 ligase are in the same cellular compartment.[3]
Insufficient incubation time Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal duration of treatment for maximal degradation.

Problem 2: High variability in efficacy between different cell lines.

Possible Cause Suggested Solution
Differential expression of E3 ligase or target protein Quantify the protein levels of the target and the recruited E3 ligase in each cell line using Western blot and normalize to a loading control.
Variations in cellular signaling pathways Investigate key signaling pathways that may influence protein stability or degradation in your cell lines. For example, assess the activity of pathways known to interact with the ubiquitin-proteasome system.[2]
Differences in drug metabolism or efflux Compare the expression of relevant drug-metabolizing enzymes or efflux pumps across the cell lines.[5]
Acquired resistance For long-term experiments, be aware that cells can develop resistance, for instance, through downregulation of the E3 ligase.[4] Monitor E3 ligase levels over time.

Experimental Protocols

Protocol 1: Dose-Response Analysis of this compound by Western Blot

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

  • Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Prepare serial dilutions in cell culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Treatment: Aspirate the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle.

  • Incubation: Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C and 5% CO2.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blot:

    • Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

    • Incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal loading.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and image the chemiluminescence.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein band to the loading control. Plot the normalized protein levels against the log of the this compound concentration to determine the DC50 (concentration for 50% degradation).

Data Presentation

Table 1: Example Dose-Response Data for this compound in Different Cell Lines

Cell LineTarget Protein Basal Level (Relative Units)E3 Ligase (CRBN) Basal Level (Relative Units)This compound DC50 (nM)Max Degradation (%)
Cell Line A 1.21.51095
Cell Line B 0.80.515060
Cell Line C 1.51.22585

Table 2: Example Time-Course Data for this compound (at 100 nM) in Cell Line A

Time (hours)Target Protein Level (% of Control)
0 100
2 85
4 60
8 35
12 15
24 5

Visualizations

LEB_03_144_Mechanism cluster_cell Cell LEB This compound Ternary POI-LEB-E3 Ternary Complex LEB->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Mechanism of action for the hypothetical PROTAC this compound.

Experimental_Workflow start Start: Hypothesis This compound degrades POI step1 Seed Cells in Multi-well Plates start->step1 step2 Prepare Serial Dilutions of this compound step1->step2 step3 Treat Cells for a Defined Time Course step2->step3 step4 Harvest Cells and Prepare Lysates step3->step4 step5 Quantify Protein Concentration (BCA Assay) step4->step5 step6 Perform Western Blot for POI and Loading Control step5->step6 step7 Quantify Band Intensities step6->step7 step8 Data Analysis: Calculate DC50 and Dmax step7->step8 end End: Determine Efficacy step8->end

Caption: Experimental workflow for assessing this compound efficacy.

Troubleshooting_Logic start Problem: No/Poor Degradation q1 Performed Dose-Response? start->q1 sol1 Action: Run Dose-Response (1 nM - 10 µM) q1->sol1 No q2 E3 Ligase Expressed? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Action: Check E3 Expression (WB/qPCR) Choose new cell line q2->sol2 No q3 Sufficient Incubation Time? q2->q3 Yes a2_yes Yes a2_no No sol3 Action: Run Time-Course (2-24 hours) q3->sol3 No end Further Investigation: Drug Efflux, Localization, etc. q3->end Yes a3_yes Yes a3_no No

Caption: Troubleshooting logic for poor this compound performance.

References

Technical Support Center: Troubleshooting LEB-03-144 Western Blot Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using LEB-03-144 in Western blotting experiments. The information is tailored for scientists and drug development professionals to help diagnose and resolve common issues encountered during their research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it expected to affect Western blot results?

A1: this compound is a novel, highly selective inhibitor of Phosphoinositide 3-kinase (PI3K). In a cellular context, effective treatment with this compound is expected to decrease the phosphorylation of downstream targets in the PI3K/Akt signaling pathway. When performing a Western blot, this would be observed as a decrease in the signal for phosphorylated Akt (p-Akt) at key residues such as Ser473 and Thr308, while the total Akt protein levels should remain unchanged. A typical experiment would involve treating cells with varying concentrations of this compound and a vehicle control.

Troubleshooting Common Western Blot Issues with this compound

This section addresses specific problems you might encounter when performing a Western blot to assess the efficacy of this compound.

Issue 1: High Background on the Blot

Q: I am seeing a high, uniform background on my Western blot, making it difficult to visualize the specific bands for p-Akt and total Akt. What could be the cause?

A: High background can obscure your results and is often caused by several factors related to the blocking, washing, or antibody incubation steps.[1][2][3][4]

Possible Causes and Solutions:

Cause Solution
Insufficient Blocking Increase blocking time to 1-2 hours at room temperature or overnight at 4°C.[1] Consider switching your blocking agent (e.g., from non-fat milk to Bovine Serum Albumin (BSA)), especially when detecting phosphoproteins as milk contains casein, a phosphoprotein.[3]
Inadequate Washing Increase the number and duration of wash steps. For example, perform three to five washes of 5-10 minutes each with agitation.[4][5] Ensure your wash buffer (e.g., TBST) contains a sufficient concentration of detergent (0.1% Tween-20 is common).[1]
Antibody Concentration Too High Titrate your primary and/or secondary antibodies to find the optimal concentration that gives a strong signal with low background.[2][5]
Membrane Handled Improperly or Dried Out Handle the membrane with clean forceps and never let it dry out during the Western blotting process.[3]
Contaminated Buffers Prepare fresh blocking and washing buffers for each experiment to avoid microbial growth that can cause a speckled background.
Issue 2: Weak or No Signal for the Target Protein

Q: I am not detecting a signal for p-Akt, even in my control lanes where I expect to see a strong band. What should I do?

A: A weak or complete absence of signal can be frustrating. This issue can stem from problems with the sample, antibodies, or the detection process itself.[6][7][8]

Possible Causes and Solutions:

Cause Solution
Low Protein Expression Ensure your cell line expresses the target protein at detectable levels. You may need to use a positive control lysate known to express p-Akt.[6] For low abundance proteins, consider loading a higher amount of total protein (e.g., 30-40 µg).[9]
Inefficient Protein Transfer Verify successful transfer by staining the membrane with Ponceau S after transfer. For large proteins, a longer transfer time or the use of a wet transfer system may be necessary. For small proteins, ensure your membrane has a smaller pore size (e.g., 0.2 µm) to prevent them from passing through.[10]
Inactive Antibodies Ensure antibodies have been stored correctly. To test the activity of your primary and secondary antibodies, you can perform a dot blot.[6]
Suboptimal Antibody Dilution The antibody concentration may be too low. Try a lower dilution (higher concentration) of your primary antibody and incubate overnight at 4°C.[8]
Inactive Detection Reagent Ensure your ECL substrate has not expired and is active. Prepare it fresh just before use.[6]
Issue 3: Non-Specific Bands are Present

Q: My blot shows the expected band for total Akt, but there are several other non-specific bands that are confusing the interpretation of my results with this compound. How can I get cleaner results?

A: Non-specific bands can arise from several sources, including the primary antibody cross-reacting with other proteins or issues with your sample preparation.[11][12]

Possible Causes and Solutions:

Cause Solution
Primary Antibody Concentration is Too High A high concentration of the primary antibody can lead to it binding to proteins other than the target. Reduce the antibody concentration and consider incubating overnight at 4°C to favor specific binding.[11][12]
Protein Degradation Ensure that protease and phosphatase inhibitors are added to your lysis buffer to prevent the degradation of your target protein, which can result in lower molecular weight bands.[12]
Secondary Antibody Cross-Reactivity Run a control lane with only the secondary antibody to see if it binds non-specifically to proteins in your lysate. If so, consider using a pre-adsorbed secondary antibody.[2]
Insufficient Blocking or Washing As with high background, ensure your blocking and washing steps are thorough to minimize non-specific antibody binding.[12][13]

Experimental Protocols

Detailed Western Blot Protocol for Assessing this compound Activity

This protocol outlines the key steps for evaluating the effect of this compound on p-Akt levels in a cell culture model.

1. Cell Culture and Treatment:

  • Plate cells (e.g., MCF-7) and grow to 70-80% confluency.

  • Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for the desired time (e.g., 2 hours).

2. Lysate Preparation: [14]

  • Wash cells twice with ice-cold PBS.

  • Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant (protein lysate).

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Normalize all samples to the same concentration with lysis buffer.

4. Sample Preparation for Electrophoresis:

  • Mix 20-30 µg of protein with Laemmli sample buffer.

  • Boil the samples at 95-100°C for 5 minutes.

5. Gel Electrophoresis:

  • Load samples into the wells of an SDS-PAGE gel.

  • Run the gel at 100-120V until the dye front reaches the bottom.

6. Protein Transfer:

  • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer at 100V for 90 minutes is recommended.

7. Blocking:

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

8. Antibody Incubation:

  • Incubate the membrane with the primary antibody (e.g., rabbit anti-p-Akt Ser473 or rabbit anti-total Akt) diluted in 5% BSA in TBST overnight at 4°C with gentle shaking.[15]

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA in TBST for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

9. Detection:

  • Prepare the ECL chemiluminescent substrate according to the manufacturer's instructions.

  • Incubate the membrane with the substrate for 1-5 minutes.

  • Capture the chemiluminescent signal using a digital imager or X-ray film.

10. Stripping and Re-probing (Optional):

  • If you need to probe for another protein on the same blot (e.g., probing for total Akt after p-Akt), you can strip the membrane using a mild stripping buffer and then re-block and re-probe with the next primary antibody.

Visualizations

Hypothetical Signaling Pathway of this compound

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates LEB_03_144 This compound LEB_03_144->PI3K Inhibition PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt pAkt p-Akt (Active) Akt->pAkt phosphorylation Downstream Downstream Targets (Cell Survival, Proliferation) pAkt->Downstream WB_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection cell_treatment Cell Treatment with This compound lysis Cell Lysis cell_treatment->lysis quantification Protein Quantification lysis->quantification sample_boil Sample Boiling quantification->sample_boil sds_page SDS-PAGE sample_boil->sds_page transfer Protein Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (e.g., anti-p-Akt) blocking->primary_ab secondary_ab Secondary Antibody primary_ab->secondary_ab detection ECL Detection secondary_ab->detection data_analysis Data Analysis detection->data_analysis Image Acquisition

References

Technical Support Center: LEB-03-144 Linker Stability and Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with the LEB-03-144 linker and similar antibody-drug conjugate (ADC) linker technologies. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges related to linker stability and cleavage.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound linker cleavage?

A1: The cleavage mechanism of a linker is crucial for the efficacy of an ADC.[1][2] Linkers are broadly categorized as either cleavable or non-cleavable.[2][3] Cleavable linkers are designed to release their payload upon encountering specific triggers in the tumor microenvironment or within the cancer cell, such as low pH or the presence of certain enzymes.[1][3][4] Common cleavable linkers include acid-labile linkers (e.g., hydrazones) that cleave in the acidic environment of endosomes and lysosomes, and protease-cleavable linkers (e.g., peptide-based linkers like valine-citrulline) that are substrates for lysosomal proteases like cathepsin B.[1][4][5] Disulfide linkers are another class, which are cleaved in the reducing environment of the cell.[1] Non-cleavable linkers, in contrast, release the payload upon degradation of the antibody backbone in the lysosome.[3] The specific mechanism for this compound would depend on its chemical nature, which would be detailed in its synthesis and characterization documentation.

Q2: How can I assess the stability of the this compound linker in plasma?

A2: Assessing linker stability in plasma is a critical step to ensure that the ADC remains intact in circulation and minimizes off-target toxicity.[6] A common method involves incubating the ADC in plasma (human, mouse, or other species of interest) at 37°C over a time course (e.g., 0, 1, 3, 5, and 7 days).[7] At each time point, the amount of intact ADC, released payload, and other catabolites can be quantified using techniques like liquid chromatography-mass spectrometry (LC-MS).[7][8] This allows for the determination of the ADC's half-life in plasma. It is important to note that some linkers, like the commonly used Val-Cit PABC linker, may show instability in mouse plasma due to the presence of carboxylesterase 1C (Ces1C), which can complicate preclinical evaluation.[4][9][10]

Q3: What factors can influence the rate of this compound linker cleavage?

A3: Several factors can influence the rate of linker cleavage. For acid-labile linkers, the primary factor is pH; cleavage is accelerated in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0) compared to the physiological pH of blood (pH 7.4).[1] For protease-cleavable linkers, the rate of cleavage is dependent on the concentration and activity of the target proteases (e.g., cathepsins) within the lysosome.[4] The specific peptide sequence of the linker is a key determinant of its susceptibility to cleavage by different proteases.[4] Additionally, the overall structure of the ADC, including the payload and the site of conjugation on the antibody, can sterically hinder or facilitate access of the cleavage trigger to the linker.[2]

Q4: What is payload release "bystander killing" and is it relevant for this compound?

A4: Bystander killing refers to the ability of a released cytotoxic payload to diffuse out of the target cancer cell and kill neighboring cancer cells that may not express the target antigen. This is particularly relevant for ADCs with cell-permeable payloads.[1] The design of the linker and the properties of the payload determine the potential for a bystander effect.[11] If the this compound linker is designed to release a membrane-permeable payload, it could mediate bystander killing, which can be advantageous in treating heterogeneous tumors.[11]

Troubleshooting Guides

This section addresses common issues encountered during experiments with ADCs and their linkers.

Issue Potential Cause Troubleshooting Steps
Premature payload release in plasma stability assay Linker is unstable at physiological pH or susceptible to plasma enzymes.1. Confirm the chemical nature of the this compound linker. If it is a known unstable type (e.g., certain disulfide or hydrazone linkers), consider redesigning it.[1][5] 2. If using mouse plasma, investigate if the linker is a substrate for mouse-specific enzymes like Ces1C.[4][9] Consider using plasma from other species or Ces1C knockout mice for preclinical studies.[4] 3. Modify the linker structure to enhance stability. For example, introducing hydrophilic groups near a peptide linker can increase its stability in mouse plasma.[9]
Incomplete or slow payload release in cell-based assays 1. Inefficient internalization of the ADC. 2. The cleavage trigger (e.g., low pH, specific protease) is not sufficiently active in the target cells. 3. The linker is not accessible for cleavage. 4. The payload is being actively effluxed from the cell.1. Verify target antigen expression on the cell line and the binding affinity of the antibody. 2. Ensure that the cell line has the necessary machinery for payload release (e.g., active lysosomal proteases for a protease-cleavable linker).[4] 3. Use a positive control ADC with a well-characterized linker to validate the assay. 4. Investigate if the payload is a substrate for efflux pumps like P-glycoprotein (P-gp).[12]
High off-target toxicity in in vivo studies Premature cleavage of the linker in circulation.1. Re-evaluate the in vitro plasma stability of the ADC.[6] 2. Analyze plasma samples from the in vivo study to quantify the levels of free payload.[7] 3. Consider modifying the linker to improve its stability.[6][9]
ADC aggregation The linker and/or payload are hydrophobic, leading to a low drug-to-antibody ratio (DAR) tolerance.1. Characterize the aggregation propensity of the ADC using techniques like size-exclusion chromatography. 2. The hydrophobicity of linkers like Val-Cit-PAB can limit the achievable DAR.[8] 3. Consider using more hydrophilic linkers or payloads to improve the biophysical properties of the ADC.[8]

Quantitative Data Summary

The stability of ADC linkers is highly dependent on their chemical structure and the biological environment. The following table summarizes the stability of common linker types under different conditions.

Linker TypeConditionTypical Stability/Cleavage Profile
Hydrazone pH 7.4 (Blood)Generally stable.
pH 4.5-5.0 (Lysosome)Rapidly hydrolyzed to release the payload.[1]
Valine-Citrulline (VC) Human PlasmaReasonably stable.[4][10]
Mouse PlasmaSusceptible to cleavage by carboxylesterase 1C (Ces1C), leading to premature payload release.[4][9][10]
Lysosomal Proteases (e.g., Cathepsin B)Efficiently cleaved to release the payload.[4][10]
Disulfide Extracellular EnvironmentRelatively stable, though can be reduced by free thiols.[1]
Intracellular Environment (High Glutathione)Readily cleaved in the reducing intracellular environment.[1][5]
Non-cleavable (e.g., Thioether) Circulation and Intracellular VesiclesHighly stable.
LysosomePayload is released upon proteolytic degradation of the antibody.[3]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of the this compound ADC in plasma over time.

Materials:

  • This compound ADC

  • Human and mouse plasma (or other species of interest)

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • LC-MS system

Methodology:

  • Spike the this compound ADC into pre-warmed plasma to a final concentration of 100 µg/mL.

  • Incubate the samples at 37°C.

  • At designated time points (e.g., 0, 6, 24, 48, 96, and 168 hours), collect aliquots of the plasma samples.

  • Immediately quench the reaction by adding an excess of cold acetonitrile (B52724) to precipitate plasma proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS to quantify the concentration of the intact ADC and any released payload.

  • Calculate the percentage of intact ADC remaining at each time point relative to the 0-hour time point.

  • Determine the half-life (t₁/₂) of the ADC in plasma.

Protocol 2: In Vitro Cathepsin B Cleavage Assay

Objective: To assess the susceptibility of the this compound linker to cleavage by cathepsin B.

Materials:

  • This compound ADC

  • Recombinant human cathepsin B

  • Cathepsin B assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

  • Incubator at 37°C

  • LC-MS system

Methodology:

  • Prepare a solution of the this compound ADC in the cathepsin B assay buffer.

  • Activate the cathepsin B according to the manufacturer's instructions.

  • Initiate the cleavage reaction by adding activated cathepsin B to the ADC solution.

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, and 24 hours), take aliquots of the reaction and stop the cleavage by adding a protease inhibitor or by rapid freezing.

  • Analyze the samples by LC-MS to measure the amount of released payload and remaining intact ADC.

  • Plot the percentage of payload release over time to determine the cleavage kinetics.

Visualizations

LinkerCleavagePathways cluster_extracellular Extracellular Space (Bloodstream, pH 7.4) cluster_cell Target Cancer Cell cluster_endosome Endosome (pH ~6.0) cluster_lysosome Lysosome (pH ~4.8) ADC_circulating Intact ADC in Circulation ADC_endosome Internalized ADC ADC_circulating->ADC_endosome Internalization Payload_release_acid Acid-Labile Cleavage ADC_endosome->Payload_release_acid ADC_lysosome ADC in Lysosome ADC_endosome->ADC_lysosome Trafficking Released_Payload Released Cytotoxic Payload Payload_release_acid->Released_Payload Payload Release Payload_release_enzyme Protease-Mediated Cleavage ADC_lysosome->Payload_release_enzyme Payload_release_enzyme->Released_Payload Payload Release

Caption: Intracellular pathways for ADC payload release via cleavable linkers.

StabilityAssayWorkflow start Start: ADC Sample incubation Incubate ADC in Plasma at 37°C start->incubation sampling Collect Aliquots at Multiple Time Points incubation->sampling quenching Quench Reaction & Precipitate Proteins sampling->quenching analysis LC-MS Analysis of Supernatant quenching->analysis data Quantify Intact ADC and Free Payload analysis->data end End: Determine Plasma Half-Life data->end

Caption: Experimental workflow for assessing ADC linker stability in plasma.

References

Technical Support Center: Overcoming Resistance to Targeted Protein Degraders in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when studying resistance to targeted protein degraders (TPDs) in cancer cells.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is showing reduced sensitivity to my targeted protein degrader. What are the initial steps to confirm resistance?

A1: The first step is to quantitatively confirm the shift in sensitivity. This is typically done by comparing the half-maximal inhibitory concentration (IC50) or growth rate inhibition (GR50) values between the suspected resistant cell line and the parental (sensitive) cell line.[1][2] A significant increase in the IC50/GR50 value for the treated cells indicates the development of resistance.[1][2] It is crucial to ensure that this is a stable and reproducible phenotype.

Q2: What are the common mechanisms of resistance to targeted protein degraders?

A2: Resistance to TPDs can arise through various mechanisms that prevent the successful degradation of the target protein.[3] These can include:

  • Mutations in the Target Protein: Alterations in the target protein can prevent the degrader from binding effectively.

  • Mutations in the E3 Ligase: The degrader recruits an E3 ligase to tag the target protein for degradation.[3] Mutations in the E3 ligase can disrupt this recruitment and subsequent degradation.[3]

  • Altered Drug Efflux: Increased expression of drug efflux pumps can reduce the intracellular concentration of the degrader.[4][5]

  • Activation of Compensatory Signaling Pathways: Cells may upregulate alternative pathways to bypass their dependency on the targeted protein.[4][5][6]

  • Changes in the Tumor Microenvironment: Factors within the tumor microenvironment can contribute to drug resistance.[4][5]

Q3: How can I investigate if the target protein or E3 ligase is mutated in my resistant cell line?

A3: To identify potential mutations, you can perform genomic sequencing (e.g., Sanger sequencing of specific genes or next-generation sequencing) of the target protein and the E3 ligase recruited by your degrader in both the parental and resistant cell lines. Any identified non-synonymous mutations in the resistant line should be further investigated.

Q4: What experimental approaches can be used to determine if altered drug efflux is contributing to resistance?

A4: To investigate the role of drug efflux pumps, you can:

  • Measure the intracellular concentration of the degrader: Use techniques like liquid chromatography-mass spectrometry (LC-MS) to compare the amount of the degrader inside parental versus resistant cells.

  • Use efflux pump inhibitors: Treat resistant cells with known inhibitors of common efflux pumps (e.g., verapamil (B1683045) for P-glycoprotein) in combination with your degrader to see if sensitivity is restored.

  • Analyze efflux pump expression: Use quantitative PCR (qPCR) or western blotting to compare the expression levels of major drug efflux pump genes (e.g., ABCB1, ABCC1, ABCG2) between sensitive and resistant cells.

Troubleshooting Guides

Problem: Inconsistent IC50/GR50 values in cell viability assays.
Possible Cause Troubleshooting Step
Cell Seeding Density Optimize seeding density to ensure cells are in the exponential growth phase throughout the experiment.[7]
Assay Duration Ensure the assay duration is appropriate for the cell line's doubling time and the degrader's mechanism of action.
Drug Concentration Range Perform a preliminary experiment with a wide range of concentrations (e.g., 10-fold dilutions) to determine the appropriate range for the definitive dose-response curve.[7][8]
Reagent Quality Use fresh, high-quality reagents and ensure proper storage of the targeted protein degrader.
Problem: No difference in target protein levels between sensitive and resistant cells after treatment.
Possible Cause Troubleshooting Step
Ineffective Degradation Confirm the formation of the ternary complex (Degrader-Target-E3 Ligase) using techniques like co-immunoprecipitation.[9]
Rapid Protein Resynthesis Investigate the rate of new protein synthesis using cycloheximide (B1669411) chase assays.
Alternative Degradation Pathways Explore the involvement of other protein degradation systems, such as autophagy.

Experimental Protocols

Protocol 1: Generation of a Resistant Cell Line

This protocol describes a method for generating a drug-resistant cancer cell line through continuous exposure to a targeted protein degrader.[1][2]

Methodology:

  • Initial Treatment: Begin by treating the parental cancer cell line with the targeted protein degrader at a concentration equal to its IC20 (the concentration that inhibits 20% of cell growth).

  • Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of the degrader in a stepwise manner.

  • Selection and Expansion: At each concentration, select the surviving cells and expand the population.

  • Confirmation of Resistance: After several months of continuous culture, confirm the development of resistance by performing a cell viability assay to compare the IC50 of the resistant line to the parental line. A significant increase in the IC50 value indicates the successful generation of a resistant cell line.[1][2]

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of the targeted protein degrader for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot the dose-response curve to determine the IC50 value.

Protocol 3: Western Blotting for Target Protein Levels

This protocol is used to detect and quantify the levels of the target protein.

Methodology:

  • Cell Lysis: Treat cells with the targeted protein degrader for the desired time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate it with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

G cluster_workflow Troubleshooting Workflow for TPD Resistance start Reduced Sensitivity Observed confirm_resistance Confirm Resistance (IC50/GR50 Shift) start->confirm_resistance investigate_mechanism Investigate Mechanism confirm_resistance->investigate_mechanism target_mutation Target Protein Mutation? investigate_mechanism->target_mutation Yes e3_ligase_mutation E3 Ligase Mutation? investigate_mechanism->e3_ligase_mutation Yes drug_efflux Increased Drug Efflux? investigate_mechanism->drug_efflux Yes bypass_pathway Bypass Pathway Activation? investigate_mechanism->bypass_pathway Yes sequencing Sequence Target & E3 Ligase target_mutation->sequencing e3_ligase_mutation->sequencing efflux_assay Efflux Pump Assays drug_efflux->efflux_assay pathway_analysis Phospho-proteomics/ RNA-seq bypass_pathway->pathway_analysis end Develop Mitigation Strategy sequencing->end efflux_assay->end pathway_analysis->end

Caption: Troubleshooting workflow for investigating resistance to targeted protein degraders.

G cluster_pathway Targeted Protein Degradation Pathway TPD Targeted Protein Degrader Ternary_Complex Ternary Complex (Target-TPD-E3 Ligase) TPD->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation

Caption: Simplified signaling pathway of targeted protein degradation.

References

Validation & Comparative

Validating WEE1 Stabilization by LEB-03-144: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of LEB-03-144, a deubiquitinase-targeting chimera (DUBTAC), in stabilizing the WEE1 kinase. It offers a framework for researchers seeking to evaluate its performance against alternative molecules and outlines the experimental protocols required for validation.

Introduction to WEE1 Stabilization and this compound

The WEE1 kinase is a critical regulator of the G2/M cell cycle checkpoint. Its degradation is a key step for mitotic entry. Consequently, stabilizing WEE1 can hold therapeutic potential in contexts where cell cycle arrest is desirable. This compound is a novel heterobifunctional molecule designed to achieve targeted protein stabilization. It acts as a WEE1 DUBTAC, linking the WEE1 inhibitor Adavosertib (AZD1775) to a recruiter for the deubiquitinase OTUB1.[1] This induced proximity is designed to lead to the removal of ubiquitin chains from WEE1, thereby preventing its proteasomal degradation and increasing its cellular stability.

Comparative Performance of WEE1 Stabilizers

This section compares the efficacy of this compound with a related compound, LEB-03-146. While both are WEE1 DUBTACs utilizing the same WEE1 ligand and OTUB1 recruiter, they differ in the linker component. This compound employs a C3 alkyl linker, whereas LEB-03-146 utilizes a PEG2 linker.[1][2] The choice of linker can significantly impact the stability and efficacy of such chimeric molecules.

Table 1: Comparative WEE1 Stabilization in HEP3B Cells

CompoundLinker TypeConcentrationFold Increase in WEE1 Levels (vs. DMSO)Reference
This compoundC3 alkyl1 µMData to be extracted from Henning NJ, et al. Nat Chem Biol. 2022Henning NJ, et al. Nat Chem Biol. 2022
This compoundC3 alkyl10 µMData to be extracted from Henning NJ, et al. Nat Chem Biol. 2022Henning NJ, et al. Nat Chem Biol. 2022
LEB-03-146PEG21 µMData to be extracted from Henning NJ, et al. Nat Chem Biol. 2022Henning NJ, et al. Nat Chem Biol. 2022
LEB-03-146PEG210 µMData to be extracted from Henning NJ, et al. Nat Chem Biol. 2022Henning NJ, et al. Nat Chem Biol. 2022
AZD1775 (Control)N/A10 µMData to be extracted from Henning NJ, et al. Nat Chem Biol. 2022Henning NJ, et al. Nat Chem Biol. 2022
EN523 (Control)N/A10 µMData to be extracted from Henning NJ, et al. Nat Chem Biol. 2022Henning NJ, et al. Nat Chem Biol. 2022

Note: The quantitative data in this table is placeholder and should be populated from the specified primary research article. The study by Henning et al. demonstrated significant WEE1 stabilization with this compound in HEP3B hepatoma cancer cells.[1]

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: HEP3B (human hepatocellular carcinoma) cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in appropriate culture vessels (e.g., 6-well plates) and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing the desired concentrations of this compound, LEB-03-146, or control compounds (e.g., DMSO, AZD1775, EN523). Cells are incubated for a specified time (e.g., 24 hours) before harvesting for analysis.

Western Blotting for WEE1 Protein Levels

This protocol is used to quantify the relative amount of WEE1 protein in treated cells.

  • Cell Lysis:

    • Wash treated cells with ice-cold Phosphate Buffered Saline (PBS).

    • Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a Bradford or BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for WEE1 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Use a loading control, such as β-actin or GAPDH, to normalize the WEE1 protein levels.

Ubiquitination Assay

This assay determines whether the stabilization of WEE1 by this compound is due to a reduction in its ubiquitination.

  • Cell Treatment and Lysis:

    • Treat cells with this compound or control compounds, and include a proteasome inhibitor (e.g., MG132) in the last 4-6 hours of incubation to allow ubiquitinated proteins to accumulate.

    • Lyse cells in a denaturing lysis buffer containing 1% SDS to disrupt protein-protein interactions.

    • Boil the lysates to ensure complete denaturation.

  • Immunoprecipitation of WEE1:

    • Dilute the lysates with a non-denaturing buffer to reduce the SDS concentration.

    • Incubate the lysates with an anti-WEE1 antibody overnight at 4°C.

    • Add Protein A/G agarose (B213101) beads to capture the antibody-protein complexes.

    • Wash the beads extensively to remove non-specific binding.

  • Immunoblotting for Ubiquitin:

    • Elute the immunoprecipitated proteins from the beads by boiling in sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody that recognizes ubiquitin (e.g., anti-ubiquitin, P4D1).

    • Follow the standard immunoblotting procedure for secondary antibody incubation and detection.

    • A decrease in the ubiquitin signal in the this compound treated sample compared to the control indicates reduced WEE1 ubiquitination.

Signaling Pathways and Experimental Workflows

WEE1_Stabilization_Pathway cluster_0 This compound Action cluster_1 Cellular Machinery This compound This compound AZD1775_moiety AZD1775 Moiety This compound->AZD1775_moiety Linker Linker This compound->Linker EN523_moiety EN523 Moiety This compound->EN523_moiety WEE1 WEE1 AZD1775_moiety->WEE1 Binds OTUB1 OTUB1 (DUB) EN523_moiety->OTUB1 Recruits WEE1_Ub Ub-WEE1 WEE1->WEE1_Ub Ubiquitination Ub Ubiquitin Proteasome Proteasome OTUB1->WEE1_Ub Deubiquitination WEE1_Ub->WEE1 WEE1_Ub->Proteasome Degradation

Western_Blot_Workflow Cell_Treatment Cell Treatment with This compound / Controls Cell_Lysis Cell Lysis & Protein Extraction Cell_Treatment->Cell_Lysis Protein_Quantification Protein Quantification (BCA/Bradford) Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Protein Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-WEE1) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Ubiquitination_Assay_Workflow Cell_Treatment Cell Treatment with this compound & Proteasome Inhibitor Denaturing_Lysis Denaturing Cell Lysis Cell_Treatment->Denaturing_Lysis Immunoprecipitation Immunoprecipitation (anti-WEE1) Denaturing_Lysis->Immunoprecipitation Washing Wash Beads Immunoprecipitation->Washing Elution Elution Washing->Elution Immunoblotting Immunoblotting (anti-Ubiquitin) Elution->Immunoblotting Analysis Analysis of Ubiquitination Status Immunoblotting->Analysis

References

A Comparative Guide to WEE1 Inhibitors: LEB-03-144 and Other Key Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapeutics targeting cell cycle checkpoints is rapidly evolving, with a significant focus on the WEE1 kinase. As a critical regulator of the G2/M checkpoint, WEE1 inhibition offers a promising strategy to induce synthetic lethality in cancer cells, particularly those with p53 mutations. This guide provides a detailed comparison of a novel WEE1-targeting agent, LEB-03-144, with other prominent WEE1 inhibitors: Adavosertib (AZD1775), Zunisertib (ZN-c3), and Debio 0123. We present key preclinical data, mechanistic distinctions, and detailed experimental protocols to inform further research and development in this area.

Mechanism of Action: A Novel Approach to WEE1 Modulation

WEE1 inhibitors have traditionally focused on blocking the kinase activity of the WEE1 protein. However, this compound introduces a novel mechanism of action.

  • This compound: A WEE1 Deubiquitinase-Targeting Chimera (DUBTAC) this compound is not a direct inhibitor of WEE1's kinase function. Instead, it is a heterobifunctional molecule that links Adavosertib to a recruiter for the deubiquitinase OTUB1.[1][2][3] This chimeric molecule brings OTUB1 into proximity with WEE1, leading to the removal of ubiquitin chains from WEE1 and thereby stabilizing the protein.[2][3] This targeted protein stabilization is a distinct approach compared to traditional kinase inhibition. In HEP3B hepatoma cancer cells, this compound has been shown to cause significant stabilization of WEE1 protein levels.[1][2]

  • Adavosertib, Zunisertib, and Debio 0123: ATP-Competitive Kinase Inhibitors These small molecules function by competing with ATP for binding to the kinase domain of WEE1, thereby inhibiting its ability to phosphorylate its primary substrate, CDK1. This leads to the abrogation of the G2/M checkpoint, forcing cells with damaged DNA to enter mitosis prematurely and undergo mitotic catastrophe.[4]

Quantitative Comparison of WEE1 Inhibitors

The following tables summarize key quantitative data for the compared WEE1 inhibitors based on available preclinical findings.

Table 1: In Vitro Potency and Selectivity

InhibitorTargetIC50 (nM)Selectivity Notes
This compound WEE1 Stabilization (DUBTAC)Not ApplicableStabilizes WEE1 protein levels.[1][2]
Adavosertib (AZD1775) WEE1 Kinase5.2[5]Also inhibits other kinases, including PLK1 and PLK2.[6]
Zunisertib (ZN-c3) WEE1 Kinase3.9[2]Highly selective for WEE1 over PLK1/2 compared to Adavosertib.[7]
Debio 0123 WEE1 KinaseLow nanomolar range[4]Highly selective; does not inhibit PLK1 or PLK2.[4][6]

Table 2: Preclinical Efficacy and Pharmacokinetics

InhibitorCell Line EfficacyIn Vivo ModelsBrain Penetration (Brain-to-Plasma AUC Ratio in Mice)
This compound Significant WEE1 stabilization in HEP3B cells.[1][2]Data not available.Data not available.
Adavosertib (AZD1775) Broad anti-proliferative activity in various cancer cell lines.Tumor growth inhibition in multiple xenograft models.0.048[4]
Zunisertib (ZN-c3) Potent anti-proliferative activity in cancer cell lines (e.g., A427 IC50 = 75 nM).[2]Tumor growth inhibition in xenograft models.[2]0.028[4]
Debio 0123 Submicromolar cytotoxic activity in a wide range of cancer cell lines.Dose-dependent tumor regression in xenograft models.0.49[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of WEE1 inhibitors. Below are outlines of key experimental protocols.

WEE1 Kinase Inhibition Assay (for Adavosertib, Zunisertib, Debio 0123)

This assay measures the ability of a compound to inhibit the enzymatic activity of WEE1.

  • Principle: A common method is a fluorescence resonance energy transfer (FRET)-based assay, such as the LanthaScreen™ Eu Kinase Binding Assay.[1] This assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by the inhibitor.

  • Materials:

    • Recombinant human WEE1 kinase

    • LanthaScreen™ Eu-anti-tag antibody

    • Fluorescent tracer (e.g., Alexa Fluor™ 647-labeled)

    • Test compounds (inhibitors)

    • Assay buffer

    • 384-well microplates

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 384-well plate, add the test compound, a mixture of WEE1 kinase and Eu-labeled antibody, and the fluorescent tracer.

    • Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

    • Read the plate on a fluorescence plate reader capable of measuring FRET. The signal is inversely proportional to the inhibitory activity of the compound.

    • Calculate IC50 values by plotting the FRET signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

WEE1 Protein Stabilization Assay (for this compound)

This assay determines the ability of a DUBTAC to increase the cellular levels of WEE1 protein.

  • Principle: Western blotting is used to quantify the amount of WEE1 protein in cells treated with the DUBTAC compared to control-treated cells.

  • Materials:

    • Cancer cell line (e.g., HEP3B)

    • This compound

    • Cell lysis buffer

    • Protein quantification assay (e.g., BCA assay)

    • SDS-PAGE gels and electrophoresis equipment

    • Western blot transfer system

    • Primary antibody against WEE1

    • Loading control primary antibody (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours). A positive control for protein stabilization, such as the proteasome inhibitor bortezomib, can be included.

    • Lyse the cells and quantify the total protein concentration.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Probe the membrane with primary antibodies against WEE1 and a loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities to determine the fold-change in WEE1 protein levels relative to the vehicle control.

Cell Cycle Analysis by Flow Cytometry

This method assesses the effect of WEE1 inhibitors on cell cycle distribution.

  • Principle: Cells are stained with a fluorescent dye that intercalates into DNA, such as propidium (B1200493) iodide (PI). The fluorescence intensity is proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.

  • Materials:

    • Cancer cell lines

    • WEE1 inhibitor/stabilizer

    • Phosphate-buffered saline (PBS)

    • Fixation solution (e.g., 70% ethanol)

    • PI staining solution (containing PI and RNase A)

    • Flow cytometer

  • Procedure:

    • Treat cells with the test compound for a desired duration.

    • Harvest the cells and wash with PBS.

    • Fix the cells by dropwise addition of cold 70% ethanol (B145695) while vortexing, followed by incubation at -20°C.

    • Wash the cells to remove the ethanol.

    • Resuspend the cells in the PI/RNase A staining solution and incubate in the dark.

    • Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

    • Analyze the resulting histograms to quantify the percentage of cells in each phase of the cell cycle.

In Vivo Xenograft Tumor Model

This experiment evaluates the anti-tumor efficacy of WEE1 inhibitors in a living organism.

  • Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the WEE1 inhibitor, and tumor growth is monitored over time.

  • Materials:

    • Immunocompromised mice (e.g., nude or SCID)

    • Human cancer cell line known to be sensitive to WEE1 inhibition

    • WEE1 inhibitor formulated for in vivo administration

    • Vehicle control

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

    • Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the WEE1 inhibitor or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).

    • Measure tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate tumor volume.

    • Monitor the body weight and overall health of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by immunohistochemistry).

    • Plot the mean tumor volume over time for each group to assess anti-tumor efficacy.

Visualizing the Molecular Landscape and Experimental Design

To further clarify the concepts discussed, the following diagrams illustrate the WEE1 signaling pathway, the distinct mechanism of this compound, and a typical experimental workflow.

WEE1_Signaling_Pathway WEE1 Signaling Pathway and Points of Inhibition cluster_CellCycle Cell Cycle Progression cluster_Regulation Key Regulators cluster_Inhibitors Inhibitor Action G2 G2 Phase M Mitosis G2->M G2/M Transition CDK1_CyclinB CDK1/Cyclin B (Active) CDK1_CyclinB->M Promotes pCDK1_CyclinB p-CDK1(Tyr15)/Cyclin B (Inactive) pCDK1_CyclinB->G2 Arrests in G2 pCDK1_CyclinB->CDK1_CyclinB Dephosphorylates (Activates CDK1) WEE1 WEE1 Kinase WEE1->pCDK1_CyclinB Phosphorylates (Inhibits CDK1) CDC25 CDC25 Phosphatase Adavosertib Adavosertib Zunisertib Debio 0123 Adavosertib->WEE1 Inhibits Kinase Activity Experimental_Workflow Typical Experimental Workflow for WEE1 Inhibitor Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Biochemical Assay (Kinase Inhibition / Stabilization) Cell_Viability Cell-Based Assays (Proliferation, Viability) Kinase_Assay->Cell_Viability Potency Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Viability->Cell_Cycle Cellular Effect Mechanism Mechanism of Action Studies (Western Blot for pCDK1) Cell_Cycle->Mechanism Target Engagement Xenograft Xenograft Models (Efficacy) Mechanism->Xenograft Candidate Selection PD_Markers Pharmacodynamic Markers (Tumor Biopsies) Xenograft->PD_Markers On-Target Effect Toxicity Toxicity Assessment (Body Weight, Clinical Signs) Xenograft->Toxicity Safety Profile

References

Orthogonal Methods for Validating the Effects of LEB-03-144, a WEE1 Deubiquitinase-Targeting Chimera

Author: BenchChem Technical Support Team. Date: December 2025

A researcher's guide to confirming the targeted stabilization of the WEE1 protein and comparing its unique mechanism of action against traditional inhibition.

This guide provides a comparative overview of orthogonal methods to validate the effects of LEB-03-144, a novel deubiquitinase-targeting chimera (DUBTAC) that stabilizes the WEE1 protein. For researchers, scientists, and drug development professionals, this document outlines key experimental approaches and detailed protocols to confirm the on-target effects of this compound and differentiate its mechanism from alternative therapeutic strategies, such as direct WEE1 inhibition.

Introduction to this compound: A WEE1-Stabilizing DUBTAC

This compound is a heterobifunctional molecule designed to induce targeted protein stabilization. It is classified as a WEE1 DUBTAC, linking the WEE1 inhibitor adavosertib (AZD1775) to the OTUB1 recruiter EN523 via a C3 alkyl linker.[1] Unlike traditional inhibitors that block the enzymatic activity of a target protein, this compound is designed to recruit the deubiquitinase OTUB1 to the WEE1 protein, thereby removing ubiquitin chains and preventing its proteasomal degradation. This results in the stabilization and increased abundance of the WEE1 protein.[2][3] Initial studies have shown that this compound leads to significant WEE1 stabilization in HEP3B hepatoma cancer cells.[1]

The WEE1 kinase is a critical regulator of the G2/M cell cycle checkpoint.[4] By phosphorylating and inactivating cyclin-dependent kinase 1 (CDK1), WEE1 prevents premature entry into mitosis, allowing time for DNA repair.[5] The stabilization of WEE1 by this compound presents a unique therapeutic hypothesis compared to WEE1 inhibition.

Comparison of this compound with a WEE1 Inhibitor (Adavosertib)

To understand the distinct effects of this compound, it is essential to compare it with a well-characterized WEE1 inhibitor, such as adavosertib (AZD1775), which is also a component of this compound.

FeatureThis compound (WEE1 DUBTAC)Adavosertib (AZD1775) (WEE1 Inhibitor)
Primary Mechanism of Action Targeted stabilization of WEE1 protein by recruiting the deubiquitinase OTUB1.[1]Competitive inhibition of the WEE1 kinase ATP-binding site.
Effect on WEE1 Protein Levels Increases the abundance of WEE1 protein.[1]Does not directly alter WEE1 protein levels, but may lead to downstream feedback effects.
Effect on WEE1 Kinase Activity Increases the total amount of active WEE1 kinase.Directly inhibits the catalytic activity of the WEE1 kinase.
Functional Consequence Reinforces the G2/M checkpoint, potentially leading to cell cycle arrest in a state of heightened checkpoint control.Abrogates the G2/M checkpoint, forcing cells with DNA damage into premature mitosis, leading to mitotic catastrophe and cell death.[5]
Therapeutic Hypothesis May be beneficial in contexts where WEE1 is aberrantly degraded or where enhanced checkpoint control is desired.Primarily used to sensitize cancer cells, particularly those with p53 mutations, to DNA-damaging agents.

Orthogonal Validation Methods for this compound

To rigorously validate the effects of this compound, a combination of orthogonal methods should be employed to confirm target engagement, assess changes in protein abundance, and measure downstream functional consequences.

Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to confirm the direct interaction of a compound with its target protein in a cellular environment.[6] The principle is based on the ligand-induced thermal stabilization of the target protein.[6]

Experimental Protocol: CETSA for this compound Target Engagement

  • Cell Culture and Treatment: Plate HEP3B cells and treat with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2-4 hours).

  • Cell Harvesting and Heat Challenge: Harvest the cells and resuspend them in a suitable buffer with protease inhibitors. Aliquot the cell suspension into PCR tubes.

  • Temperature Gradient: Expose the cell aliquots to a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3-5 minutes) using a thermal cycler.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the aggregated protein fraction by centrifugation.

  • Protein Quantification: Quantify the amount of soluble WEE1 and OTUB1 in the supernatant using Western blotting or an ELISA-based method.

  • Data Analysis: Plot the amount of soluble protein against the temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization of WEE1 and OTUB1.

Protein Stabilization: Quantitative Proteomics

Quantitative mass spectrometry-based proteomics provides an unbiased and global view of changes in protein abundance following treatment with this compound. This method can confirm the specific stabilization of WEE1 and identify other potential off-target effects.

Experimental Protocol: Quantitative Proteomics for WEE1 Stabilization

  • Cell Culture and Treatment: Treat HEP3B cells with this compound or a vehicle control for a specified time course (e.g., 6, 12, 24 hours).

  • Cell Lysis and Protein Digestion: Lyse the cells, extract the proteins, and digest them into peptides using an enzyme such as trypsin.

  • Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptide samples from different treatment conditions with isobaric tags. This allows for the pooling of samples and simultaneous analysis.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry to identify and quantify the peptides.

  • Data Analysis: Analyze the mass spectrometry data to determine the relative abundance of proteins between the this compound-treated and control samples. A significant increase in the abundance of WEE1 would confirm its stabilization. The data can also be analyzed for changes in other proteins to assess the selectivity of this compound.

Functional Consequences: Cell Cycle Analysis and Downstream Signaling

To understand the biological effects of WEE1 stabilization, it is crucial to assess the impact on cell cycle progression and downstream signaling pathways.

Experimental Protocol: Functional Analysis

  • Cell Cycle Analysis by Flow Cytometry:

    • Treat cells with this compound, a WEE1 inhibitor (e.g., adavosertib), or a vehicle control.

    • Fix and stain the cells with a DNA-intercalating dye (e.g., propidium (B1200493) iodide).

    • Analyze the cell cycle distribution (G1, S, G2/M phases) using a flow cytometer. An accumulation of cells in the G2/M phase would be expected with WEE1 stabilization.

  • Western Blot for Downstream Markers:

    • Treat cells as described above.

    • Prepare cell lysates and perform Western blotting for key proteins in the WEE1 signaling pathway, such as phosphorylated CDK1 (pCDK1 Tyr15) and phosphorylated Histone H3 (a marker of mitosis).

    • An increase in pCDK1 (Tyr15) would indicate enhanced WEE1 activity, while a decrease in phosphorylated Histone H3 would suggest a block in mitotic entry.

Visualizing the Mechanisms and Workflows

Signaling Pathway of this compound Action

LEB_03_144_Mechanism cluster_0 This compound AZD1775_moiety AZD1775 Moiety Linker C3 Alkyl Linker AZD1775_moiety->Linker WEE1 WEE1 Kinase AZD1775_moiety->WEE1 Binds EN523_moiety EN523 Moiety Linker->EN523_moiety OTUB1 OTUB1 Deubiquitinase EN523_moiety->OTUB1 Recruits Ub Ubiquitin Chains WEE1->Ub Ubiquitinated Stabilized_WEE1 Stabilized WEE1 OTUB1->Ub Removes Proteasome Proteasome Ub->Proteasome Degradation

Caption: Mechanism of this compound-mediated WEE1 stabilization.

Orthogonal Validation Workflow

Validation_Workflow Start This compound Treatment CETSA Target Engagement (CETSA) Start->CETSA Proteomics Protein Stabilization (Quantitative Proteomics) Start->Proteomics Functional_Assays Functional Consequences (Cell Cycle, Western Blot) Start->Functional_Assays Data_Integration Data Integration & Validation CETSA->Data_Integration Proteomics->Data_Integration Functional_Assays->Data_Integration

Caption: Workflow for the orthogonal validation of this compound effects.

Conclusion

Validating the effects of a novel therapeutic modality like this compound requires a multi-faceted approach. By employing orthogonal methods such as CETSA to confirm target engagement, quantitative proteomics to measure protein stabilization, and functional assays to assess downstream consequences, researchers can build a comprehensive and robust data package. This guide provides the foundational experimental frameworks to rigorously characterize the unique mechanism of action of this compound and effectively compare its performance against alternative strategies, thereby accelerating its development and potential clinical translation.

References

A Researcher's Guide to Evaluating OTUB1 Inhibitor Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the deubiquitinating enzyme (DUB) OTUB1 has emerged as a compelling therapeutic target, particularly in oncology.[1][2] Its multifaceted role in regulating protein stability and signaling pathways, including those involving p53, FOXM1, and TGF-β, underscores the therapeutic potential of its inhibition.[2][3][4] This guide provides a framework for evaluating the specificity of OTUB1 inhibitors, a critical parameter for developing effective and safe therapeutics. While specific data for "LEB-03-144" is not publicly available, this guide will use known OTUB1 inhibitors and general principles of inhibitor characterization as a comparative framework.

Understanding the Target: OTUB1's Dual Functions

A key consideration in developing OTUB1 inhibitors is the enzyme's dual-functionality. OTUB1 possesses both canonical and non-canonical activities that must be considered when evaluating inhibitor specificity.[2][3]

  • Canonical Activity: OTUB1 acts as a cysteine protease, cleaving K48-linked polyubiquitin (B1169507) chains from substrate proteins, thereby rescuing them from proteasomal degradation.[2][5][6] This activity is dependent on its catalytic triad, comprising Asp88, Cys91, and His265.[1][2]

  • Non-Canonical Activity: Independent of its catalytic activity, OTUB1 can inhibit the transfer of ubiquitin from E2 ubiquitin-conjugating enzymes (such as UBE2N and UBE2D family members) to substrates.[3][7] This function is mediated by its N-terminal domain.[2][8]

Effective evaluation of an OTUB1 inhibitor requires dissecting its impact on both of these functions.

Comparative Landscape of OTUB1 Inhibitors

The development of specific OTUB1 inhibitors is an active area of research. Several classes of inhibitors have been identified, each with distinct characteristics.

Inhibitor ClassExamplesMechanism of ActionKnown Specificity Data
Small Molecules Acevaltrate, NanchangmycinBind to the catalytic site, blocking deubiquitinating activity.[1]Specificity for OTUB1 over other DUBs is a key development challenge.
Ubiquitin Variants (UbVs) UbV.B1Engineered ubiquitin molecules that bind with high affinity to specific DUBs, acting as competitive inhibitors.[2]Can be engineered for high specificity.[9]
In-silico Identified Compounds OT1-OT10Computationally predicted to bind to the catalytic site of OTUB1.[1][10][11]Specificity is predicted and requires experimental validation.
Covalent Ligands EN523Targets a non-catalytic allosteric cysteine (C23) to modulate OTUB1 activity.[9]Can offer high specificity due to targeting a unique, non-conserved residue.

Experimental Protocols for Assessing Specificity

A multi-pronged experimental approach is essential to thoroughly characterize the specificity of a potential OTUB1 inhibitor.

Biochemical Assays for Canonical Activity Inhibition
  • Objective: To quantify the inhibitor's potency against OTUB1's catalytic activity.

  • Methodology:

    • Enzyme Source: Recombinant human OTUB1 protein.[5]

    • Substrate: A fluorogenic ubiquitin substrate, such as ubiquitin-rhodamine110 (Ub-Rh110)[5], or K48-linked di-ubiquitin.

    • Assay: The inhibitor is incubated with OTUB1, followed by the addition of the substrate. The rate of substrate cleavage is measured by monitoring the fluorescence signal.

    • Data Analysis: IC50 values are calculated by plotting the enzyme activity against a range of inhibitor concentrations.

  • Specificity Panel: To assess specificity, the inhibitor should be tested against a panel of other DUBs, particularly those from the OTU family.

Cellular Assays for Non-Canonical Activity
  • Objective: To determine if the inhibitor affects OTUB1's ability to inhibit E2 enzymes.

  • Methodology:

    • Cell Line: A relevant cancer cell line (e.g., breast, lung, prostate) that expresses endogenous OTUB1.[12]

    • Experimental Setup:

      • Overexpress a known substrate of an OTUB1-regulated E2 enzyme (e.g., RNF168 for the E2 Ubc13).[2]

      • Treat cells with the inhibitor.

      • Immunoprecipitate the substrate and analyze its ubiquitination status by Western blotting.

    • Controls: Use catalytically inactive (C91S) and non-canonical deficient (D88A) mutants of OTUB1 to dissect the mechanism of action.[3][13]

Target Engagement and Selectivity in Cells
  • Objective: To confirm that the inhibitor binds to OTUB1 in a cellular context and to assess its selectivity across the proteome.

  • Methodology:

    • Cellular Thermal Shift Assay (CETSA): Measures the thermal stabilization of OTUB1 upon inhibitor binding.

    • Chemoproteomics: Utilizes activity-based probes or affinity-based probes coupled with mass spectrometry to identify the direct targets of the inhibitor across the entire proteome.

Visualizing Key Concepts

To aid in the understanding of OTUB1 inhibition, the following diagrams illustrate the relevant pathways and experimental workflows.

OTUB1_Signaling_Pathway cluster_ubiquitination Ubiquitination Machinery cluster_protein_fate Substrate Protein Fate E1 E1 (Ubiquitin Activating) E2 E2 (Ubiquitin Conjugating) E1->E2 Ub Transfer E3 E3 (Ubiquitin Ligase) E2->E3 Ub Transfer Substrate Substrate Protein E3->Substrate Ubiquitination PolyUb_Substrate Polyubiquitinated Substrate Proteasome Proteasome PolyUb_Substrate->Proteasome Targeting Degradation Degradation Proteasome->Degradation Leads to OTUB1 OTUB1 OTUB1->E2 Non-Canonical Activity (Inhibition) OTUB1->PolyUb_Substrate Canonical Activity (Deubiquitination)

Caption: The dual roles of OTUB1 in the ubiquitin pathway.

Inhibitor_Mechanism cluster_canonical Canonical Pathway cluster_non_canonical Non-Canonical Pathway Inhibitor OTUB1 Inhibitor OTUB1_cat OTUB1 (Catalytic Site) Inhibitor->OTUB1_cat Blocks Catalytic Activity OTUB1_Nterm OTUB1 (N-terminus) Inhibitor->OTUB1_Nterm May affect E2 binding PolyUb Polyubiquitinated Substrate Deubiquitination Deubiquitination E2_Ub E2~Ub Complex Inhibition E2 Inhibition

Caption: Potential mechanisms of action for an OTUB1 inhibitor.

Experimental_Workflow Start Putative OTUB1 Inhibitor Biochemical Biochemical Assays (IC50, DUB Panel) Start->Biochemical Cellular_Canonical Cellular Canonical Assays (Substrate Stabilization) Biochemical->Cellular_Canonical Cellular_NonCanonical Cellular Non-Canonical Assays (E2 Inhibition) Cellular_Canonical->Cellular_NonCanonical Target_Engagement In-Cell Target Engagement (CETSA, Chemoproteomics) Cellular_NonCanonical->Target_Engagement Lead_Compound Lead Compound Target_Engagement->Lead_Compound

Caption: A streamlined workflow for OTUB1 inhibitor validation.

Conclusion

The development of specific and potent OTUB1 inhibitors holds significant promise for the treatment of various diseases, particularly cancer. A rigorous and systematic evaluation of inhibitor specificity, encompassing both the canonical and non-canonical functions of OTUB1, is paramount. By employing a combination of biochemical, cellular, and proteomic approaches, researchers can confidently identify and advance lead compounds with the desired selectivity profile, paving the way for novel and effective therapies.

References

Comparative Analysis of LEB-03-144 in Different Cancer Types: Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search of publicly available scientific and medical literature, there is no information available on a compound designated as "LEB-03-144" in the context of cancer research or drug development. Searches for this term did not yield any relevant results detailing its mechanism of action, preclinical or clinical studies, or any comparative analyses in different cancer types.

The search results included a wide range of unrelated topics, such as malaria vaccine development, the impact of physical activity on cancer risk, immunological studies in lung cancer, and information on approved cancer therapies like glofitamab (Columvi) and olverembatinib. However, none of these results contained any mention of "this compound."

It is possible that "this compound" is an internal compound designation not yet disclosed in public forums or scientific publications, a code from a very early stage of research that has not been published, or a misnomer.

Without any available data, it is not possible to provide the requested comparative analysis, data presentation, experimental protocols, or visualizations for this compound. Further information regarding the nature of this compound and its developmental status would be required to conduct a meaningful analysis.

independent verification of LEB-03-144 activity

Author: BenchChem Technical Support Team. Date: December 2025

To provide a comprehensive comparison guide for LEB-03-144, it is essential to first establish a clear understanding of the molecule, its biological target, and its mechanism of action. At present, publicly available scientific literature and databases do not contain specific information regarding a molecule designated "this compound."

This suggests that "this compound" may be an internal compound identifier not yet disclosed in publications, a very recent discovery that has not been disseminated, or potentially an error in the designation.

Without foundational information on this compound, a comparative analysis against alternative molecules, including data presentation, experimental protocols, and signaling pathway visualizations, cannot be accurately generated.

To proceed with this request, please provide additional details regarding this compound, such as:

  • Chemical Structure or Class: What type of molecule is it (e.g., small molecule, peptide, antibody)?

  • Biological Target(s): What protein(s) or pathway(s) does it interact with?

  • Mechanism of Action: How does it exert its effect (e.g., inhibitor, activator, degrader)?

  • Therapeutic Area: What disease or condition is it intended to treat?

  • Relevant Publications or Patents: Are there any scientific articles, patent applications, or conference presentations that describe this molecule?

Once this information is available, a thorough and objective comparison guide can be developed to meet the specified requirements for researchers, scientists, and drug development professionals.

A Head-to-Head Battle for WEE1 Modulation: LEB-03-144 vs. PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

The WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint, has emerged as a compelling target in oncology. Its inhibition can force cancer cells with damaged DNA into premature mitosis, leading to cell death. Two innovative strategies have recently been developed to modulate WEE1 activity: Deubiquitinase-Targeting Chimeras (DUBTACs) like LEB-03-144 that stabilize WEE1, and Proteolysis-Targeting Chimeras (PROTACs) that induce its degradation. This guide provides a comprehensive comparison of these two distinct approaches, supported by available experimental data and detailed protocols to aid researchers in their evaluation.

Executive Summary

FeatureThis compound (DUBTAC)WEE1-Targeting PROTACs
Mechanism of Action Stabilizes WEE1 protein levels.Degrades WEE1 protein.
Molecular Strategy Recruits the deubiquitinase OTUB1 to remove ubiquitin chains from WEE1, preventing its proteasomal degradation.Recruits an E3 ubiquitin ligase (e.g., CRBN, VHL) to polyubiquitinate WEE1, marking it for proteasomal degradation.
Key Molecular Components WEE1-binding ligand (AZD1775), OTUB1 recruiter (EN523), and a linker.WEE1-binding ligand (e.g., AZD1775), E3 ligase ligand (e.g., pomalidomide), and a linker.
Therapeutic Hypothesis Increasing the levels of the tumor suppressor WEE1 could be beneficial in specific contexts.Eliminating WEE1 protein can be more effective and durable than simple inhibition, especially in cancers reliant on the G2/M checkpoint.[1]
Potential Advantages Novel modality for targeted protein stabilization.Potential for enhanced potency, selectivity, and prolonged pharmacodynamic effects compared to inhibitors.[1] Can overcome resistance mechanisms associated with inhibitors.
Potential Challenges The therapeutic rationale for stabilizing a cell cycle checkpoint kinase requires further validation in various cancer models."Hook effect" at high concentrations can reduce efficacy.[2] Potential for off-target degradation and development of resistance.[2]

Quantitative Data Comparison

Direct head-to-head quantitative comparisons of this compound and WEE1 PROTACs in the same experimental setting are not yet publicly available. The following tables summarize the existing data from separate studies to provide a preliminary comparison.

Table 1: this compound (WEE1 DUBTAC) Performance Data

CompoundCell LineConcentrationEffect on WEE1 LevelsPublication
This compoundHEP3B (hepatoma)Not specifiedSignificant stabilization[Henning NJ, et al. Nat Chem Biol. 2022][3][4]
LEB-03-146 (PEG2 linker)HEP3B (hepatoma)Not specifiedSignificant stabilization[Henning NJ, et al. Nat Chem Biol. 2022][5]

Table 2: WEE1-Targeting PROTAC Performance Data

CompoundE3 Ligase RecruitedCell LineDC50 (Concentration for 50% degradation)Dmax (Maximum Degradation)Time to DmaxPublication
ZNL-02-096CRBNMOLT-4 (acute lymphoblastic leukemia)< 100 nM> 90%3 hours[Li et al., 2020][6]
Degrader 42a CRBNMV-4-11 (acute myeloid leukemia)Not specifiedEffective and complete degradation at IC50Not specified[Zhu et al., 2022][7]
MA055 VHLNot specifiedNot specifiedInduces selective WEE1 degradationNot specified[Aublette et al., 2022][8]
MA071 CRBNNot specifiedNot specifiedInduces selective WEE1 degradationNot specified[Aublette et al., 2022][8]

Signaling Pathways and Mechanisms of Action

To visualize the distinct mechanisms of this compound and WEE1 PROTACs, the following diagrams illustrate their interaction with the WEE1 signaling pathway.

WEE1_Signaling_Pathway cluster_checkpoint G2/M Checkpoint Control DNA_Damage DNA Damage ATM_ATR ATM/ATR DNA_Damage->ATM_ATR CHK1_CHK2 CHK1/CHK2 ATM_ATR->CHK1_CHK2 WEE1 WEE1 CHK1_CHK2->WEE1 Activates CDC25 CDC25 CHK1_CHK2->CDC25 Inhibits CDK1_CyclinB CDK1/Cyclin B WEE1->CDK1_CyclinB Inhibitory Phosphorylation (Tyr15) CDC25->CDK1_CyclinB Activating Dephosphorylation G2_M_Transition G2/M Transition Mitosis Mitosis G2_M_Transition->Mitosis

Caption: The WEE1 signaling pathway in response to DNA damage, leading to G2/M cell cycle arrest.

DUBTAC_Mechanism Mechanism of this compound cluster_DUBTAC DUBTAC This compound AZD1775_moiety AZD1775 Moiety Linker_D Linker EN523_moiety EN523 Moiety WEE1 WEE1 AZD1775_moiety->WEE1 Binds OTUB1 OTUB1 (Deubiquitinase) EN523_moiety->OTUB1 Recruits Ub Ubiquitin (Poly-Ub) WEE1->Ub Ubiquitination Proteasome Proteasome WEE1->Proteasome Degradation Blocked Ub->Proteasome Degradation Signal OTUB1->Ub Removes

Caption: this compound recruits OTUB1 to deubiquitinate and stabilize WEE1.

PROTAC_Mechanism Mechanism of WEE1 PROTAC cluster_PROTAC PROTAC WEE1 PROTAC AZD1775_moiety_P AZD1775 Moiety Linker_P Linker E3_ligand E3 Ligase Ligand (e.g., Pomalidomide) WEE1 WEE1 AZD1775_moiety_P->WEE1 Binds E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_ligand->E3_Ligase Ub_P Ubiquitin (Poly-Ub) E3_Ligase->WEE1 Proteasome Proteasome Ub_P->Proteasome Degradation

Caption: WEE1 PROTACs recruit an E3 ligase to induce WEE1 polyubiquitination and degradation.

Experimental Protocols

To facilitate a direct comparison of this compound and WEE1-targeting PROTACs, the following detailed experimental protocols are provided.

Protocol 1: Quantitative Western Blot for WEE1 Protein Levels

This protocol outlines the steps to quantify changes in endogenous WEE1 protein levels in a selected cancer cell line following treatment with this compound or a WEE1 PROTAC.

1. Cell Culture and Treatment:

  • Culture a human cancer cell line known to express WEE1 (e.g., HEP3B for this compound, MOLT-4 for ZNL-02-096, or a common line like OVCAR8) in the recommended medium and conditions.

  • Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.

  • Treat cells with a dose-response range of this compound and a representative WEE1 PROTAC (e.g., ZNL-02-096). Include a vehicle control (e.g., 0.1% DMSO).

  • For a time-course experiment, treat cells with a fixed concentration (e.g., 100 nM for ZNL-02-096) and harvest at various time points (e.g., 0, 2, 4, 8, 16, 24 hours).

2. Cell Lysis:

  • After treatment, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. Sample Preparation and SDS-PAGE:

  • Normalize protein concentrations for all samples with lysis buffer.

  • Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Include a protein ladder.

  • Run the gel until adequate separation is achieved.

5. Protein Transfer:

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

6. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for WEE1 overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane four times with TBST for 10 minutes each.

  • To ensure equal protein loading, probe the same membrane with an antibody against a housekeeping protein (e.g., GAPDH, β-actin, or Vinculin).

7. Detection and Quantification:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and a digital imaging system.

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the WEE1 band intensity to the corresponding loading control band intensity.

  • Calculate the percentage of WEE1 stabilization (for this compound) or degradation (for PROTACs) relative to the vehicle-treated control.

Protocol 2: DUBTAC-Mediated WEE1 Stabilization Assay

This assay, adapted from the methodology described by Henning et al. (2022), confirms that the stabilization of WEE1 by this compound is dependent on the recruitment of OTUB1.[3][4]

1. Cell Culture and Transfection:

  • Culture a suitable cell line (e.g., HEP3B) in the appropriate medium.

  • Seed cells for transfection with siRNA targeting OTUB1 or a non-targeting control siRNA.

  • Transfect the cells using a suitable lipid-based transfection reagent according to the manufacturer's protocol.

2. DUBTAC Treatment:

  • 48-72 hours post-transfection, treat the cells with this compound at the desired concentration for a specified duration (e.g., 24 hours).

3. Western Blot Analysis:

  • Harvest the cells and perform quantitative western blotting for WEE1 and OTUB1 as described in Protocol 1.

  • Successful knockdown of OTUB1 should abrogate the stabilization of WEE1 by this compound, confirming the mechanism of action.

Protocol 3: PROTAC-Mediated WEE1 Degradation and E3 Ligase Dependency Assay

This protocol, based on studies of WEE1 PROTACs, verifies that the degradation is dependent on the recruited E3 ligase and the proteasome.[6]

1. Cell Culture and Pre-treatment:

  • Culture a sensitive cell line (e.g., MOLT-4) in the recommended medium.

  • For E3 ligase dependency, pre-treat cells with an excess of the free E3 ligase ligand (e.g., pomalidomide (B1683931) for CRBN-recruiting PROTACs) for 1-2 hours before adding the WEE1 PROTAC.

  • For proteasome dependency, pre-treat cells with a proteasome inhibitor (e.g., MG132 or carfilzomib) for 1-2 hours.

2. PROTAC Treatment:

  • Add the WEE1 PROTAC (e.g., ZNL-02-096) at a concentration known to induce degradation and incubate for the optimal degradation time (e.g., 3-5 hours).

3. Western Blot Analysis:

  • Harvest the cells and perform quantitative western blotting for WEE1 as described in Protocol 1.

  • Pre-treatment with the free E3 ligase ligand should compete for binding and rescue WEE1 from degradation.

  • Pre-treatment with the proteasome inhibitor should block the degradation of polyubiquitinated WEE1, leading to its accumulation.

Conclusion

The development of both DUBTACs and PROTACs for WEE1 modulation represents a significant advancement in targeted therapies. This compound offers a novel approach to stabilize WEE1, a strategy whose therapeutic potential is still being explored. In contrast, WEE1-targeting PROTACs have demonstrated potent and selective degradation of WEE1, offering a promising avenue to overcome the limitations of traditional inhibitors. The choice between these two modalities will depend on the specific therapeutic context and the desired biological outcome. The experimental protocols provided in this guide should empower researchers to conduct rigorous comparative studies and further elucidate the therapeutic potential of these innovative WEE1 modulators.

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling LEB-03-144

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This document provides immediate, essential safety, operational, and disposal information for LEB-03-144, also known as 5-(Benylsulfonyl)-4-bromo-2-methyl-3(2H)-pyridazinone. Adherence to these guidelines is critical for maintaining a safe laboratory environment and ensuring the integrity of your research.

Hazard and Safety Data

A comprehensive summary of the hazard ratings for this compound is provided below, offering a clear and immediate understanding of the potential risks associated with this compound.

Hazard Classification SystemHealth HazardFlammabilityPhysical Hazards/Reactivity
HMIS Classification 200
NFPA Rating 200

Synonyms: 5-(Benylsulfonyl)-4-bromo-2-methyl-3(2H)-pyridazinone[1] Formula: C12H11BrN2O3S[1] Molecular Weight: 343.2[1] CAS-No.: 97120-13-3[1]

Personal Protective Equipment (PPE) and Handling

When working with this compound, specific personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following procedural steps, derived from precautionary statements, must be followed.

Eye and Face Protection:

  • Wear safety glasses with side-shields conforming to appropriate government standards such as NIOSH (US) or EN166 (EU).

  • Use a face shield for larger quantities or when there is a risk of splashing.

Skin Protection:

  • Wear appropriate protective gloves to prevent skin contact.[1]

  • Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.

  • Wash and dry hands thoroughly after handling.[1]

  • Wear a protective lab coat.

Respiratory Protection:

  • Where risk assessment shows air-purifying respirators are appropriate, use a full-face particle respirator type N100 (US) or type P3 (EN 143) respirator cartridges as a backup to engineering controls.

  • If the respirator is the sole means of protection, use a full-face supplied air respirator.

General Hygiene:

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke when using this product.[1]

Accidental Release and First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

  • If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell.[1] Rinse mouth.[1]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] If eye irritation persists: Get medical advice/attention.[1]

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.

  • If Inhaled: If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.

Disposal Plan

Proper disposal of this compound and its container is essential to prevent environmental contamination and ensure regulatory compliance.

  • Dispose of the contents and the container to an approved waste disposal plant.[1] This should be done in accordance with local, state, and federal regulations.

  • Do not dispose of waste down the drain.

  • Contaminated packaging should be treated as the product itself.

Visualized Workflow for Handling and Disposal of this compound

To further clarify the procedural steps for safe handling and disposal, the following workflow diagram has been created.

cluster_handling Handling Protocol cluster_disposal Disposal Protocol start Start: Obtain this compound ppe Don Personal Protective Equipment (PPE) - Gloves - Eye Protection - Lab Coat start->ppe handling Handle compound in a well-ventilated area or fume hood ppe->handling hygiene Practice good laboratory hygiene - No eating, drinking, or smoking handling->hygiene end_handling Complete Experimental Work hygiene->end_handling waste_collection Collect waste in a designated, labeled, and sealed container end_handling->waste_collection storage Store waste container in a secure, designated area waste_collection->storage disposal Arrange for disposal by an approved waste disposal service storage->disposal end_disposal End of Lifecycle disposal->end_disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.